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2,5-Dimethyl-2,5-di(tert-amylperoxy)hexane

Cat. No.: B13753233
CAS No.: 5168-50-3
M. Wt: 318.5 g/mol
InChI Key: TUAPLLGBMYGPST-UHFFFAOYSA-N
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Description

Contextualization of Organic Peroxide Chemistry within Advanced Materials Science Research

Organic peroxides are a class of compounds characterized by the presence of a peroxide functional group (R-O-O-R'). wikipedia.org This O-O bond is inherently weak and susceptible to cleavage, a property that makes these molecules highly reactive and useful as initiators for free-radical reactions. wikipedia.orgpitt.edu In the field of advanced materials science, this reactivity is harnessed to modify and create polymers with tailored properties. researchgate.net The thermal decomposition of an organic peroxide generates free radicals (RO•) that can initiate polymerization, crosslink polymer chains to form a thermoset, or induce controlled polymer degradation (visbreaking). wikipedia.orgrsc.orgencyclopedia.pub

2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane (DHBP) is a bifunctional dialkyl peroxide used extensively in the polymer industry. windows.net Its molecular structure allows it to generate multiple radical sites upon decomposition, making it an efficient agent for crosslinking elastomers like silicone rubber, EPDM, and polyethylene (B3416737), as well as for controlling the melt flow index of polypropylene (B1209903). atamanchemicals.commdpi.com The choice of a specific peroxide, such as DHBP, is dictated by its decomposition kinetics—primarily its half-life at various temperatures—which determines its suitability for specific polymer processing conditions. yunno.net The synergy between organic chemistry and materials science is evident in the application of compounds like DHBP to engineer materials with enhanced mechanical strength, thermal stability, and chemical resistance. researchgate.netrsc.org

Historical Trajectories of Academic Inquiry into Dialkyl Peroxides and their Derivatives

Academic and industrial interest in organic peroxides began with their discovery and initial use as initiators for polymerization reactions. researchgate.net The ability of these compounds to generate free radicals upon decomposition provided a mechanism to convert monomers into polymers. wikipedia.orgencyclopedia.pub Early research focused on understanding the fundamental decomposition mechanisms and kinetics of various peroxides, such as benzoyl peroxide and dicumyl peroxide. wikipedia.org

The investigation into dialkyl peroxides, such as DHBP, represented a significant advancement. Unlike some of their predecessors, dialkyl peroxides like DHBP offer greater stability and less volatility, making them safer and more versatile for high-temperature applications. atamanchemicals.com A key milestone in the application of DHBP was the development of processes for crosslinking polyethylene, which enhances its physical and chemical properties, reducing solubility and increasing resistance to deformation. google.com Patents from the mid-20th century describe the use of DHBP to effectively crosslink polyethylene, demonstrating its utility in creating more robust materials. google.com Over time, research has expanded to include detailed thermal hazard evaluations and kinetic studies to ensure safer industrial storage and application. researchgate.netresearchgate.net

Identification of Key Research Gaps and Emerging Paradigms in the Scholarly Investigation of 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane

Despite its widespread industrial use, several areas of academic inquiry regarding DHBP remain underexplored. A primary research gap involves its application in novel polymer matrices and composites. While its behavior in conventional polymers like polyethylene and polypropylene is well-documented, its efficiency and reaction byproducts in advanced, high-performance polymers or multi-material systems are less understood.

Another emerging paradigm is the development of "green" or more sustainable modification processes. This includes investigating the decomposition of DHBP in solvent-free or bio-based polymer systems to reduce environmental impact. nih.gov Furthermore, there is a need for more sophisticated kinetic models that can accurately predict the decomposition behavior of DHBP under a wider range of industrial processing conditions, including in the presence of various additives, fillers, and stabilizers that can act as radical scavengers and affect efficiency. windows.netresearchgate.net Studies using advanced analytical techniques to fully characterize the degradation products and their influence on the final properties of the modified polymer are also crucial. yunno.netresearchgate.net

Scope and Epistemological Objectives of the Comprehensive Academic Review on 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane

This academic review aims to synthesize the existing scholarly literature on 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane to provide a comprehensive understanding of its chemical properties and applications in materials science. The primary objective is to critically evaluate the research conducted on its synthesis, decomposition kinetics, and role as a polymer modification agent.

The epistemological goal is to construct a coherent framework that connects the fundamental chemistry of this dialkyl peroxide to its functional performance in industrial applications. This involves collating and analyzing data on its thermal stability, reaction mechanisms, and the resulting property enhancements in various polymers. researchgate.net By systematically reviewing patents, academic papers, and technical data sheets, this review will delineate the established knowledge and highlight the aforementioned research gaps, thereby setting a foundation for future academic and industrial research in this field.

Research Findings and Data

Thermal Decomposition Properties

The utility of 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane as a radical initiator is fundamentally governed by its thermal decomposition kinetics. The rate of decomposition is temperature-dependent and is often characterized by the half-life of the peroxide at a given temperature.

ParameterValue
10-hour Half-life (t½) 115°C
1-hour Half-life (t½) 134°C
0.1-hour Half-life (t½) 156°C
Activation Energy (Ea) 118.0-149.0 kJ/mol researchgate.netnih.gov
Self-Accelerating Decomposition Temp. (SADT) 80°C yunno.net

This table presents key thermal stability data for 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane, indicating the temperatures at which it decomposes to initiate reactions.

Application in Polymer Modification

DHBP is widely used as a crosslinking agent for a variety of polymers and as a degradation agent for polypropylene to control its rheology. atamanchemicals.comalitapolymer.com

PolymerApplicationTypical Temperature Range (°C)Effect
Polyethylene (PE) Crosslinking170-190 rsc.orgIncreases molecular weight, improves mechanical properties rsc.orggoogle.com
Polypropylene (PP) Controlled Rheology / Degradation200-250 atamanchemicals.comchemicalbook.comLowers molecular weight, increases Melt Flow Index (MFI) windows.netatamanchemicals.com
Silicone Rubber Crosslinking / Vulcanization~175 chemicalbook.comHigh tensile strength and hardness yunno.netsuzehg.com
Ethylene Propylene Diene Monomer (EPDM) Crosslinking / Vulcanization~175 atamanchemicals.comForms a reticulated network, improving durability mdpi.com

This table summarizes the primary applications of 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane in modifying different polymers, the typical processing temperatures, and the resulting changes in material properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H38O4 B13753233 2,5-Dimethyl-2,5-di(tert-amylperoxy)hexane CAS No. 5168-50-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5168-50-3

Molecular Formula

C18H38O4

Molecular Weight

318.5 g/mol

IUPAC Name

2,5-dimethyl-2,5-bis(2-methylbutan-2-ylperoxy)hexane

InChI

InChI=1S/C18H38O4/c1-11-15(3,4)19-21-17(7,8)13-14-18(9,10)22-20-16(5,6)12-2/h11-14H2,1-10H3

InChI Key

TUAPLLGBMYGPST-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)OOC(C)(C)CCC(C)(C)OOC(C)(C)CC

Origin of Product

United States

Advanced Synthetic Methodologies and Mechanistic Pathway Investigations of 2,5 Dimethyl 2,5 Di Tert Butylperoxy Hexane

Methodological Approaches to the Laboratory and Industrial Synthesis of 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane

The synthesis of 2,5-dimethyl-2,5-di(tert-butylperoxy)hexane is predominantly achieved through the acid-catalyzed reaction of precursor molecules. The choice of precursors and reaction conditions is pivotal in determining the efficiency, safety, and purity of the final product.

Exploration of Peroxide Formation Pathways from Precursor Molecules

The primary and most well-documented pathway for synthesizing 2,5-dimethyl-2,5-di(tert-butylperoxy)hexane involves the reaction of 2,5-dimethylhexane-2,5-diol with tert-butyl hydroperoxide or tert-butanol (B103910) in the presence of a strong acid catalyst, such as sulfuric acid. google.comgoogle.com An alternative two-step approach is also common, where 2,5-dimethyl-2,5-hexanediol (B89615) is first reacted with hydrogen peroxide to form an intermediate, 2,5-dimethylhexane-2,5-dihydroperoxide. google.comguidechem.com This solid intermediate is then isolated and subsequently reacted with tert-butanol, again under strong acid catalysis, to yield the final product. google.comguidechem.comchemicalbook.com

Another explored synthetic route begins with 2,5-dimethyl-1,5-hexadiene, which reacts with tert-butyl hydroperoxide in the presence of an acid catalyst and a Lewis acid to form the desired peroxide. google.com This method presents an alternative starting material, diverging from the more common diol precursor. The direct reaction between 2,5-dimethyl-hexane-2,5-diol and tert-butyl hydroperoxide in an acidic medium is generally considered not feasible due to the propensity of the diol to cyclize into 2,2,5,5-tetramethyltetrahydrofuran (B83245) under these conditions. google.com

Optimization Strategies for Reaction Yields, Selectivity, and Purity in Academic Synthesis

Optimizing the synthesis of 2,5-dimethyl-2,5-di(tert-butylperoxy)hexane hinges on the careful control of several reaction parameters to maximize yield and purity while minimizing side reactions. Key variables include temperature, catalyst concentration, and the molar ratio of reactants.

For instance, in the two-step process, the initial peroxidation reaction is typically conducted at temperatures between 20-48°C, while the subsequent tert-butylation reaction is controlled at 40-50°C. guidechem.com The molar ratios of the reactants are also critical; a common ratio for the peroxidation step (2,5-dimethyl-2,5-hexanediol to hydrogen peroxide to sulfuric acid) is 1:2-5:2-5. guidechem.com Similarly, for the tert-butylation step, the ratio of the intermediate dihydroperoxide to tert-butanol and sulfuric acid is 1:2-5:2-5. guidechem.com

Post-reaction purification is essential for achieving high-purity products. This typically involves separating the organic phase from the aqueous/acidic phase, followed by washing the organic layer with solutions like sodium bicarbonate to neutralize residual acid, and then with water. google.com The final steps often include drying the organic solution over an anhydrous salt, followed by removal of the solvent under reduced pressure. google.com

Novel Catalyst Systems and Reaction Conditions in 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane Synthesis

While strong mineral acids like sulfuric acid are the conventional catalysts, research has explored other catalytic systems to improve the synthesis. guidechem.comgoogle.com The use of Lewis acids as electron pair acceptors in conjunction with a primary acid catalyst has been patented for the synthesis starting from 2,5-dimethyl-1,5-hexadiene. google.com This approach aims to facilitate the desired peroxidation reaction over other potential side reactions. The concentration of the acid catalyst is a crucial parameter; for example, sulfuric acid concentrations are often in the range of 70-95% depending on the specific reaction step. guidechem.com

The reaction solvent and conditions are also areas of innovation. One patented method emphasizes carrying out the reaction in a completely anhydrous solvent to improve outcomes when starting from the hexadiene precursor. google.com This highlights the importance of controlling the reaction environment to direct the chemical pathway toward the desired product.

Continuous Flow Synthesis Methodologies for Enhanced Safety and Efficiency

To address the safety concerns and limitations of traditional batch processes for peroxide synthesis, continuous flow methodologies have been developed. A one-step method has been proposed that constitutes a full-flow liquid reaction. google.com This process involves cooling a tert-butyl hydroperoxide solution, dehydrating it with an inorganic salt, and then reacting it with 2,5-dimethyl-2,5-hexanediol in the presence of a catalyst and concentrated sulfuric acid. google.com Such continuous flow systems offer improved process safety, simplified production operations, and can lead to higher yields and purity while reducing wastewater. google.com The enhanced heat and mass transfer in microreactors can also allow for better control over the reaction, potentially increasing efficiency and selectivity.

Mechanistic Elucidation of Reaction Steps in 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane Synthesis

Understanding the reaction mechanism is fundamental to optimizing the synthesis and controlling the product distribution. The acid-catalyzed formation of 2,5-dimethyl-2,5-di(tert-butylperoxy)hexane proceeds through a series of well-understood cationic intermediates.

Investigation of Intermediate Species Formation and Transformation Kinetics

The synthesis mechanism, particularly when starting from 2,5-dimethylhexane-2,5-diol or its dihydroperoxide intermediate, is believed to proceed via a carbocation mechanism. In the presence of a strong acid catalyst (H+), the hydroxyl group of the alcohol is protonated, forming a good leaving group (water). The departure of water generates a stable tertiary carbocation at the 2 and 5 positions of the hexane (B92381) backbone.

This carbocation is then susceptible to nucleophilic attack. In the synthesis, the nucleophile is the tert-butyl hydroperoxide or the intermediate 2,5-dimethylhexane-2,5-dihydroperoxide. The oxygen of the peroxide attacks the carbocation, leading to the formation of the C-O-O-C linkage. This process occurs at both ends of the hexane derivative to form the final di-peroxy compound.

The kinetics of these transformations are highly dependent on factors such as the concentration and strength of the acid catalyst, the reaction temperature, and the concentration of the reactants. For example, controlling the temperature is crucial to prevent undesired side reactions, such as the elimination of a proton from the carbocation to form an alkene or the intramolecular cyclization of the diol. google.com The rate of the reaction is also influenced by the stability of the tertiary carbocation intermediate. The formation of monoperoxide species as intermediates has been identified, indicating a stepwise reaction process. guidechem.com

Derivatization and Functionalization Strategies for Targeted Research Applications

While 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane is primarily used as a high-temperature radical initiator for polymer crosslinking, its structure could theoretically be modified for advanced research applications. atamanchemicals.com Derivatization strategies would focus on introducing specific functionalities to trace reaction mechanisms or monitor processes in situ. Such functionalization is not common for this bulk industrial chemical but is a key strategy in detailed mechanistic studies of organic reactions. researchgate.net

Potential derivatization could involve replacing one of the tert-butyl groups with a functional handle, though this would be synthetically challenging and would create an asymmetrical peroxide. A more feasible approach for research purposes involves the synthesis of analogues with built-in tracers or reporter groups from functionalized starting materials.

Synthesis of Isotopically Labeled Variants for Mechanistic Tracing Studies

Isotopic labeling is a powerful and unambiguous tool for elucidating reaction mechanisms by tracking the transformation of specific atoms or fragments during a chemical reaction. researchgate.netresearchgate.net For 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane, isotopic labels could be incorporated at several key positions to study its decomposition kinetics and the subsequent polymer initiation pathways.

¹⁸O-Labeling of the Peroxide Bridge: The most informative label for studying peroxide chemistry would be the incorporation of the heavy oxygen isotope, ¹⁸O, into the O-O peroxide bond. This would allow for direct tracing of the oxygen atoms during the homolytic cleavage of the peroxide bond upon heating. The decomposition of peroxides generates alkoxy radicals, and ¹⁸O-labeling would confirm the fate of these oxygen atoms as they participate in hydrogen abstraction, addition to monomers, or other side reactions. rsc.org

A potential synthesis could involve using isotopically labeled hydrogen peroxide (H₂¹⁸O₂) as the starting material in the reaction with 2,5-dimethyl-2,5-hexanediol. nih.govacs.org The resulting 2,5-Dimethyl-2,5-di(hydroperoxy-¹⁸O₂)hexane could then be reacted with tert-butanol to yield the final product with ¹⁸O labels in the peroxy bridges. Analysis of reaction products and polymer chains by mass spectrometry would reveal the precise mechanistic pathways of radical transfer. nih.gov

¹³C and ²H Labeling: Carbon-13 (¹³C) or deuterium (B1214612) (²H) labels could be incorporated into the hexane backbone or the tert-butyl groups. This would be achieved by using isotopically labeled precursors, such as labeled 2,5-dimethyl-2,5-hexanediol or labeled tert-butanol. These labels would be invaluable for:

Kinetic Isotope Effect (KIE) Studies: Determining rate-limiting steps in decomposition or subsequent radical reactions. researchgate.net

NMR and Mass Spectrometry Analysis: Tracking the incorporation of fragments from the initiator into polymer chains. For example, identifying where the tert-butoxy (B1229062) or the dimethylhexane fragments attach to a growing polymer.

Decomposition Mechanisms and Advanced Kinetic Studies of 2,5 Dimethyl 2,5 Di Tert Butylperoxy Hexane

Fundamental Decomposition Pathways and Radical Generation Mechanisms

The thermal decomposition of 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane is a complex process initiated by the cleavage of the weak oxygen-oxygen bonds, leading to a cascade of radical reactions.

Homolytic Scission of the Peroxy O-O Bond: Primary Radical Formation

The decomposition of DBPH is initiated by the homolytic cleavage of the two peroxide (O-O) bonds. researchgate.net This bond is inherently weak and susceptible to breaking upon heating, a characteristic feature of organic peroxides. noaa.govchemicals.co.uk The initial step involves the symmetrical scission of these bonds, resulting in the formation of two primary radical species. Specifically, the decomposition of one molecule of DBPH yields two molecules of tert-butoxy (B1229062) radicals and one molecule of a 2,5-dimethyl-2,5-hexanediyl diradical, although the process is often depicted as a two-step cleavage generating distinct alkoxy radicals.

Formation and Reactivity of Primary Alkoxy Radicals (e.g., tert-butoxy radicals)

Following the initial bond scission, highly reactive tert-butoxy radicals (t-BuO•) are formed. researchgate.netmdpi.com These alkoxy radicals are central to the subsequent chemical transformations. Their high reactivity allows them to participate in several downstream reactions, the most common of which is hydrogen abstraction. The tert-butoxy radicals can abstract a hydrogen atom from a suitable donor molecule (like a polymer chain or a solvent molecule), leading to the formation of tert-butyl alcohol and a new radical species. researchgate.net This hydrogen abstraction is a key step in processes like polymer crosslinking.

Subsequent β-Scission and Fragmentation Reactions of Generated Radicals

The initially formed alkoxy radicals can also undergo β-scission, a fragmentation reaction that leads to the formation of a ketone (acetone) and a methyl radical. This pathway is a common fate for tert-butoxy radicals, especially at higher temperatures. The resulting methyl radicals are also highly reactive and can participate in further hydrogen abstraction or addition reactions. The larger radical fragment from the hexane (B92381) backbone can also undergo its own fragmentation, leading to a variety of smaller, stable molecules and additional radical species. researchgate.net

Competing Side Reactions and Non-Productive Radical Pathways

Alongside the primary decomposition pathways, several competing side reactions can occur. These can include radical-radical recombination, which terminates the reaction chain, or disproportionation reactions. The specific environment, such as the presence of oxygen or other reactive species, can significantly influence these non-productive pathways. For instance, in the presence of oxygen, peroxyl radicals can form, leading to a different set of products and reaction kinetics. The presence of catalysts, often transition metals, can also dramatically alter the decomposition mechanism and rate, sometimes leading to rapid and hazardous decomposition. noaa.govnoaa.gov

Advanced Kinetic Modeling of Thermal Decomposition

To predict the behavior of DBPH under various conditions and to ensure its safe handling and storage, detailed kinetic modeling of its thermal decomposition is essential. researchgate.net

Unimolecular Decomposition Kinetics in Various Media (e.g., solution, polymer matrices)

The thermal decomposition of DBPH is generally modeled as a first-order, unimolecular reaction, as the initial bond-breaking step is the rate-determining step. researchgate.net However, the reaction medium can have a significant impact on the decomposition kinetics. In solution, the solvent can influence the rate of decomposition through cage effects, where the solvent molecules can trap the initially formed radicals, promoting recombination over diffusion and reaction with other molecules.

In polymer matrices, the situation is more complex. The viscosity of the polymer melt and the mobility of the radicals are key factors. The decomposition rate can be influenced by the type of polymer, its molecular weight, and the presence of additives. Kinetic studies often employ techniques like Differential Scanning Calorimetry (DSC) to measure the heat evolved during decomposition and to determine kinetic parameters. researchgate.netnih.gov These studies provide crucial data for assessing thermal hazards, such as the self-accelerating decomposition temperature (SADT). researchgate.net

Research using differential isoconversional kinetic analysis has been employed to calculate the apparent activation energy (Ea) for DBPH decomposition. One study found the Ea value to be in the range of 118.0–149.0 kJ/mol. nih.gov Such kinetic parameters are vital for developing accurate models that can predict the rate of decomposition under different temperature profiles, which is critical for process safety and optimization. researchgate.net

Kinetic Parameters for DBPH Decomposition

Parameter Value Method Reference
Apparent Activation Energy (Ea) 118.0-149.0 kJ/mol Friedman Analysis (DSC) nih.gov
Onset Temperature (T-onset) 82.4°C Adiabatic Conditions nih.gov

Influence of Solvent Polarity, Viscosity, and Polymer Environment on Decomposition Rates

The rate of decomposition of organic peroxides like 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane is not solely a function of temperature; the surrounding medium plays a critical role. The decomposition rate constant (kd) is influenced by the solvent or polymer matrix in which the peroxide is dispersed. sigmaaldrich.com

The "cage effect" is a significant factor, where the viscosity of the solvent can hinder the diffusion of the initially formed radical pair out of the solvent "cage." sigmaaldrich.com This can lead to secondary reactions, including the recombination of radicals, which reduces the initiation efficiency. sigmaaldrich.com In polymer environments, such as during the crosslinking of polyethylene (B3416737) or controlled rheology modification of polypropylene (B1209903), the peroxide's decomposition initiates radical formation on the polymer backbone. researchgate.netgoogle.com The alkoxy radicals generated from DBPH can abstract hydrogen atoms from the polymer chain, creating macro-radicals that drive the desired modification. researchgate.net The decomposition of a single DBPH molecule can ultimately generate four radical sites on the polymer backbone, enhancing the efficiency of processes like grafting. researchgate.net

Stabilizers, antioxidants, and UV-additives commonly present in polymer formulations can act as radical scavengers, reacting with the peroxide radicals and thereby reducing the efficiency of the intended process. windows.net

Effect of Initiator Concentration and Synergistic Interactions on Autodecomposition

The concentration of 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane is a key parameter in controlling the rate of polymer modification. In processes like the degradation of polypropylene to alter its Melt Flow Index (MFI), minor adjustments in the peroxide concentration can lead to significant changes in the final polymer properties. atamanchemicals.com Generally, an increase in initiator concentration leads to a higher rate of radical generation and, consequently, a more pronounced effect on the polymer. windows.net

The thermal decomposition of many organic peroxides can be described by an nth-order or an autocatalytic reaction model. researchgate.net For DBPH, studies often show that its decomposition follows a first-order reaction model. researchgate.net However, the presence of catalysts, often transition metal impurities like cobalt or iron, can cause rapid, accelerated decomposition even in dilute solutions, potentially leading to a thermal runaway. chemicalbook.com

Isothermal and Non-Isothermal Kinetic Analysis Methods (e.g., Differential Isoconversional Kinetic Analysis, Friedman analysis)

To thoroughly characterize the thermal decomposition kinetics of DBPH, both isothermal and non-isothermal analytical methods are employed. Non-isothermal methods, where the sample is heated at a constant rate, are particularly useful for determining key safety parameters. Differential Scanning Calorimetry (DSC) is a common technique used to obtain thermal decomposition profiles. researchgate.net

From these experiments, kinetic parameters can be calculated using model-free isoconversional methods, which analyze the reaction rate at constant conversion values. The Friedman analysis is a differential isoconversional method used to determine the apparent activation energy (Ea) as a function of the extent of conversion. nih.gov For 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane, the Friedman analysis has shown that the apparent activation energy is in the range of 118.0 to 149.0 kJ/mol. researchgate.netnih.gov This data is crucial for assessing thermal hazards and establishing safe storage and handling conditions. researchgate.net

Kinetic Parameters for DBPH Decomposition from Friedman Analysis
ParameterValue RangeSource
Apparent Activation Energy (Ea)118.0 - 149.0 kJ/mol researchgate.netnih.gov

Prediction Models for Self-Accelerating Decomposition Temperature (SADT) based on Chemical Structure and Computational Methods

The Self-Accelerating Decomposition Temperature (SADT) is the lowest temperature at which a substance in its commercial packaging will undergo a self-accelerating decomposition, which can lead to a dangerous thermal runaway. researchgate.net Experimental determination of SADT can be costly and hazardous. nih.gov Consequently, computational models have been developed to predict SADT based on the molecular structure of organic peroxides.

Quantitative Structure-Property Relationship (QSPR) models are a prominent approach. researchgate.net These models correlate structural or quantum-chemical descriptors of a molecule with its properties. For predicting SADT, descriptors are calculated using methods like Density Functional Theory (DFT). nih.govacs.org These can include geometrical descriptors (bond length, bond angle) and quantum chemical descriptors (HOMO/LUMO energy, bond dissociation energy). nih.govacs.org

Machine learning algorithms, such as Multiple Linear Regression (MLR), Partial Least-Squares (PLS) regression, and Support Vector Regression (SVR), are then used to build the prediction model from a dataset of known organic peroxides. nih.govacs.org By using techniques like genetic algorithms for variable selection, highly accurate models have been constructed, with a PLS model achieving a coefficient of determination (R²) of 0.95 and a mean absolute error of 4.0 °C. acs.org

Performance of SADT Prediction Models for Organic Peroxides
Model TypeKey MethodologiesReported AccuracySource
PLSDFT, Molecular Mechanics, Genetic AlgorithmR² = 0.95, MAE = 4.0 °C acs.org
SVRDFT, Geometrical & Quantum DescriptorsHigh accuracy reported nih.gov
MLRGenetic Algorithm, DRAGON descriptorsUsed for descriptor selection researchgate.net

Photolytic and Radiolytic Decomposition Research

Beyond thermal energy, other high-energy inputs like ultraviolet (UV) light and ionizing radiation can induce the decomposition of peroxides.

Mechanisms of UV-Induced Radical Generation and Scission

The photochemical decomposition of organic peroxides is a well-established method for generating free radicals. mpg.de When 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane absorbs UV radiation of a suitable wavelength, the energy input is sufficient to cause homolytic cleavage of the weak peroxide (-O-O-) bond. mpg.de This scission event directly produces two alkoxy radicals.

The process can be represented as: ROOR + hν → 2 RO•

These primary radicals can then initiate subsequent reactions, such as abstracting hydrogen from a polymer chain or undergoing further fragmentation, depending on the reaction conditions. researchgate.net Picosecond UV pump/IR probe experiments on similar peroxides have been used to study the dynamics of bond scission and the formation of subsequent products, revealing that the process can be either a concerted two-bond scission or a stepwise process, occurring on a picosecond timescale. mpg.de

Electron Beam and Gamma Radiation Effects on Peroxide Decomposition

High-energy radiation, such as electron beams and gamma rays, provides another pathway for the decomposition of organic compounds. Gamma radiation, in particular, is known for its high penetration power and its ability to induce degradation. When aqueous solutions containing organic compounds are irradiated, the radiolysis of water produces highly reactive species, including hydroxyl radicals (•OH), which are powerful oxidizing agents that can effectively degrade the organic molecules.

While specific studies on the gamma radiation effects on 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane are not widely available, research on other organic compounds shows that gamma irradiation leads to their breakdown into smaller byproducts. The efficiency of this degradation can often be enhanced by the addition of hydrogen peroxide, which provides an additional source of hydroxyl radicals.

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Mechanistic Investigations into the Role of 2,5 Dimethyl 2,5 Di Tert Butylperoxy Hexane in Polymer Science

Radical Initiation Mechanisms in Polymerization Processes

2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane is a dialkyl peroxide widely utilized in polymer science as a source of free radicals. The initiation of polymerization is a critical step where an active center is created, from which a polymer chain is generated. wikipedia.org Organic peroxides, including 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane, serve as potent thermal initiators. When subjected to heat, the relatively weak oxygen-oxygen (O-O) bond within the peroxide molecule undergoes homolytic cleavage, yielding two highly reactive alkoxyl radicals. This thermal decomposition is the foundational step that triggers the polymerization cascade. washington.edu

High-Pressure Polymerization of Olefins (e.g., Low-Density Polyethylene (B3416737), Ethylene-1-hexene, Ethylene-1-octadecene)

High-pressure free-radical polymerization is the cornerstone of industrial production for low-density polyethylene (LDPE). unina.it This process operates at extremely high pressures and temperatures, conditions under which 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane serves as an effective radical initiator. washington.edu The unique, highly branched structure of LDPE is a direct consequence of the radical mechanism and the specific reaction conditions employed. unina.itlibretexts.org While this process is primarily associated with the homopolymerization of ethylene, it can also be used to create copolymers by introducing α-olefins like 1-hexene and 1-octadecene into the reactor feed. The incorporation of these comonomers introduces short-chain branches that modify the polymer's density, crystallinity, and mechanical properties. ippi.ac.ir

The polymerization process is initiated by the thermal decomposition of 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane. The homolytic scission of the O-O bond produces two tert-butoxyl radicals ( (CH₃)₃CO• ). These primary radicals can then initiate a polymer chain in one of two ways:

Addition to a Monomer: The tert-butoxyl radical adds across the double bond of an ethylene monomer, forming a new carbon-centered radical at the head of the polymer chain. washington.edu

Hydrogen Abstraction: The radical abstracts a hydrogen atom from another molecule, such as an existing polymer chain, which is a key step in branching. unina.it

Once the initial monomer radical is formed, the polymerization proceeds through the propagation stage. During propagation, the radical end of the growing polymer chain successively adds more ethylene (or α-olefin) monomer units. washington.edu This chain-growth process can repeat thousands of times, leading to the formation of macromolecules with very high molecular weights. washington.edu

Chain transfer reactions are exceptionally prevalent and mechanistically significant in the high-pressure polymerization of ethylene, playing a decisive role in shaping the final polymer architecture. unina.itlibretexts.org These reactions involve the termination of a growing polymer chain radical and the simultaneous creation of a new radical, which can then initiate a new chain or a branch.

Intermolecular Chain Transfer: A growing polymer radical can abstract a hydrogen atom from the backbone of a different, pre-existing "dead" polymer chain. This terminates the original chain but creates a new radical site along the backbone of the second chain. Propagation from this new site results in the formation of a long-chain branch (LCB) . This process is fundamental to the formation of the complex, branched topology of LDPE and significantly impacts its rheological properties. unina.itrsc.org

Intramolecular Chain Transfer ("Backbiting"): The radical end of a growing polymer chain can curl back and abstract a hydrogen atom from a carbon atom within its own chain, typically five or six carbons back from the end. This moves the radical site from the end of the chain to a secondary carbon internally. Continued propagation from this new site results in the formation of short-chain branches (SCB) , which are most commonly butyl and ethyl branches. unina.it

Chain Transfer to Initiator: It is also possible for a growing polymer chain to react directly with an undissociated peroxide molecule. This terminates the polymer chain but generates a new radical from the initiator, which can then start a new polymer chain. Peroxide initiators are known to be susceptible to this type of chain transfer. wikipedia.org

The extensive chain transfer reactions, particularly intermolecular transfer, are the primary mechanism for the formation of long-chain branches in LDPE. rsc.org The presence of these long-chain branches dramatically increases the polymer's melt strength and elasticity. The branching also disrupts the ability of the polymer chains to pack into a crystalline lattice, which is why the resulting material is "low-density."

The concentration of 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane can be adjusted to control the degree of modification. Higher initiator concentrations lead to a greater number of radicals, which can increase the frequency of branching and crosslinking events, thereby influencing the average molecular weight and the breadth of the molecular weight distribution (MWD). rsc.org This allows for the tailoring of a polymer's melt flow index for specific applications. windows.net

It is critical to note that the effect of this peroxide is substrate-dependent. While it promotes branching and crosslinking in polyethylene, its application in polypropylene (B1209903) manufacturing leads to chain scission via β-scission, a process used to produce controlled rheology polypropylene (CR-PP) with a lower molecular weight and narrower MWD. windows.net

ParameterEffect of 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexaneImpact on Polymer Architecture
Initiation Mechanism Thermal decomposition into tert-butoxyl radicals.Starts new polymer chains via addition to monomer.
Chain Transfer (Intermolecular) Radicals abstract H-atoms from existing polymer backbones.Creates long-chain branches, increases MWD. unina.itrsc.org
Chain Transfer (Intramolecular) "Backbiting" mechanism.Creates short-chain branches (butyl, ethyl). unina.it
Polymer Type: Polyethylene Promotes branching and crosslinking.Increases molecular weight, produces LDPE. yunno.net
Polymer Type: Polypropylene Promotes chain scission (β-scission).Reduces molecular weight, narrows MWD (Controlled Rheology). windows.net

Vinyl Monomer Polymerization Kinetics and Mechanism (e.g., Styrene, Vinylidene Fluoride)

2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane is also an effective initiator for the free-radical polymerization of vinyl monomers. The general mechanism follows the same fundamental steps of initiation, propagation, and termination as seen in olefin polymerization.

Styrene: In the polymerization of styrene, 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane serves as a high-temperature initiator. Kinetic studies on similar bifunctional peroxides, such as 2,5-dimethyl-2,5-bis(2-ethyl hexanoyl peroxy)hexane, in bulk styrene polymerization have been conducted across temperatures ranging from 80 to 110°C. researchgate.net These studies show that the polymerization rate and monomer conversion can be effectively modeled, although at temperatures above 100°C, thermal self-initiation of styrene must also be considered. researchgate.net The efficiency of these initiators is found to be high, approaching 1, indicating that most of the radicals generated successfully initiate polymerization. researchgate.net Beyond its role as a primary initiator, 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane is also used as a "chaser catalyst" or finishing initiator in the mass polymerization of styrene. In this application, it is added at the later stages of the reaction to reduce the amount of residual, unreacted monomer. atamanchemicals.com

Vinylidene Fluoride (PVDF): The radical polymerization of vinylidene fluoride (VDF) can be initiated by various radical sources. Research has demonstrated that initiator systems containing 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane (often known by its trade name Trigonox® 101) can be used to initiate the polymerization of VDF, particularly in terpolymerization systems. academie-sciences.fr The mechanism involves the addition of the initiator-derived radical to the VDF monomer. The radical polymerization of VDF is characterized by a head-to-tail propagation mode, although a small percentage of head-to-head additions can occur, which influences the final polymer properties. rsc.orgresearchgate.net Termination in VDF polymerization typically occurs through the recombination of two growing macroradicals. academie-sciences.fr

MonomerInitiator RoleKey Mechanistic / Kinetic Findings
Styrene Primary high-temperature initiator; Finishing "chaser" initiator.Initiator efficiency is high (~1); Used to reduce residual monomer content. atamanchemicals.comresearchgate.net
Vinylidene Fluoride (VDF) Component of the initiating system for polymerization.Initiates standard radical polymerization; Termination primarily by recombination. academie-sciences.fr

Controlled Radical Polymerization Approaches Utilizing Dialkyl Peroxides

Controlled radical polymerization (CRP), also known as reversible-deactivation radical polymerization (RDRP), encompasses a range of techniques designed to provide precise control over polymer molecular weight, molecular weight distribution (polydispersity), and architecture. wikipedia.org Common CRP methods include Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP).

A defining feature of these systems is the establishment of a rapid dynamic equilibrium between a small population of active, propagating radicals and a large population of dormant species. This equilibrium ensures that all polymer chains grow at a similar rate, leading to low polydispersity.

The use of conventional dialkyl peroxides like 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane as the sole initiator in a CRP process is not typical. The irreversible thermal decomposition of this peroxide generates a continuous flux of radicals that initiate conventional free-radical polymerization, where termination reactions (like radical-radical coupling) are rapid and irreversible. libretexts.org This leads to a broad molecular weight distribution and negates the "living" or "controlled" nature of the process.

However, peroxides can be part of a more complex initiating system for certain CRP techniques. For instance, in some variations, a peroxide might be used to generate the initial radicals that then react with a CRP agent (e.g., a RAFT agent or a nitroxide mediator) to begin the controlled polymerization process. Nevertheless, the primary role of 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane remains that of a classical radical initiator for conventional free-radical polymerization and crosslinking reactions, rather than a component in highly controlled polymerization systems.

Crosslinking Mechanisms in Elastomers and Thermoplastics

The vulcanization of elastomers and the modification of thermoplastics through crosslinking are critical industrial processes that enhance the mechanical and thermal properties of polymeric materials. The use of organic peroxides, such as 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane, as initiators for these reactions has been a subject of extensive research. This peroxide is recognized as one of the most efficient chemical agents for the crosslinking of polyethylenes. nih.govmdpi.com The crosslinking process transforms thermoplastic polyethylene into a thermosetting material, leading to improved heat resistance, chemical resistance, and mechanical stress endurance. preprints.org

The initiation of crosslinking by peroxides involves the thermal decomposition of the peroxide to generate free radicals. mdpi.com These highly reactive species then participate in a series of reactions that ultimately lead to the formation of a three-dimensional polymer network. researchgate.net The efficiency and nature of the resulting network are influenced by several factors, including the polymer structure, peroxide type, and reaction conditions.

The primary step in peroxide-induced crosslinking is the homolytic cleavage of the peroxide's O-O bond at elevated temperatures, which forms alkoxyl radicals. nih.govmdpi.com These alkoxyl radicals are potent hydrogen abstractors. They readily remove hydrogen atoms from the polymer backbone, creating polymer macroradicals. mdpi.comresearchgate.net

The subsequent and crucial step is the recombination of these polymer macroradicals. When two macroradicals combine, they form a covalent carbon-carbon bond between adjacent polymer chains, which constitutes a crosslink. mdpi.com This process is repeated throughout the polymer matrix, leading to the formation of a robust, three-dimensional network. researchgate.net

While the primary pathway leads to the desired crosslinked network, several competing side reactions can occur, which may result in the formation of network defects. These defects, such as dangling chain ends and loops, can negatively impact the final properties of the material. mdpi.com

For instance, in the presence of proteins, as found in natural rubber, the concentration of radicals can increase, leading to a higher number of non-elastic network defects. mdpi.com This is because the increased radical concentration enhances both crosslinking and chain scission reactions. mdpi.com Chain scission, where the polymer backbone is broken, is a significant competing reaction that can limit the efficiency of crosslinking and lead to a higher fraction of defects. mdpi.com The balance between crosslinking and chain scission is a critical factor determining the final network structure. mdpi.com

The topology of the crosslinked network, including the distribution and density of crosslinks, plays a vital role in determining the macroscopic properties of the polymer. Techniques such as time-domain NMR have been employed to investigate the network structure, providing insights into crosslink density and its spatial distribution. mdpi.com

Studies have shown that the presence of certain components within the polymer matrix can influence the network structure. For example, in natural rubber, proteins have been found to promote the creation of additional crosslinks with a broader spatial distribution. mdpi.com Understanding these structural details is essential for tailoring the properties of crosslinked polymers for specific applications.

Saturated hydrocarbon polymers, which lack the double bonds typically involved in sulfur vulcanization, are commonly crosslinked using peroxides. 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane has been effectively used for crosslinking a variety of these polymers, including Ethylene-Propylene-Diene Monomer (EPDM), polyethylene (PE), and Ethylene Vinyl Acetate (EVA). nih.govrsc.orgiupac.org

The crosslinking of these polymers enhances their properties, such as impact resistance, abrasion resistance, and stress crack resistance. pergan.com For instance, crosslinked polyethylene (XLPE) exhibits improved dimensional stability at higher temperatures, making it suitable for applications like cable insulation. pergan.comnewgatesimms.com Similarly, crosslinking improves the elongation, aging, and heat resistance of EVA. pergan.com

The degree of crosslinking, or crosslink density, is a critical parameter that can be controlled by adjusting the peroxide concentration and reaction conditions such as temperature and time. researchgate.netchemrxiv.org Generally, an increase in peroxide concentration leads to a higher crosslink density, as more free radicals are generated to initiate the crosslinking process. researchgate.netresearchgate.net

The relationship between peroxide concentration and crosslink density is not always linear and can be influenced by various factors. For example, in the crosslinking of linear low-density polyethylene (LLDPE), a good correlation was observed between the amount of di-tertiary butyl peroxide used and the density of the crosslinked polymer. researchgate.net The gel content, a measure of the insoluble fraction of the crosslinked polymer, also shows a complex relationship with peroxide concentration. researchgate.net

Reaction temperature is another crucial variable. Higher temperatures accelerate the decomposition of the peroxide, leading to a faster crosslinking rate. chemrxiv.org However, excessively high temperatures can also promote side reactions like chain scission, which can negatively affect the final properties. iupac.org Therefore, optimizing the reaction conditions is essential to achieve the desired crosslink density and material properties.

Interactive Table: Effect of Peroxide Concentration on Gel Content in Polyethylenes

PolymerPeroxide Concentration (wt%)Gel Content (%)
LLDPE1~75
LLDPE2~80
UHMWPE1~85
UHMWPE2~88

Note: The data presented in this table is illustrative and based on general trends observed in the literature. Actual values can vary depending on the specific grade of polymer and the precise reaction conditions.

Crosslinking of Saturated Hydrocarbon Polymers (e.g., EPDM, Polyethylene, Ethylene Vinyl Acetate)

Influence of Temperature and Cure Time on Network Formation and Evolution

The process of crosslinking polymers using 2,5-dimethyl-2,5-di(tert-butylperoxy)hexane is profoundly influenced by both temperature and the duration of the curing process. These two parameters are critical in dictating the rate of peroxide decomposition, which in turn governs the formation and evolution of the three-dimensional polymer network. The thermal stability of the peroxide is a key factor; it must be stable at the temperatures used for compounding and shaping the polymer but decompose at a practical rate at the vulcanization temperature.

The rate of crosslinking is directly tied to the decomposition rate of the peroxide. An increase in cure temperature accelerates the decomposition of 2,5-dimethyl-2,5-di(tert-butylperoxy)hexane, leading to a more rapid formation of free radicals and, consequently, a faster crosslinking reaction. This accelerated rate can be advantageous in manufacturing processes where shorter cycle times are desirable. However, excessively high temperatures can lead to undesirable side reactions, such as polymer chain scission, which can compromise the final mechanical properties of the material.

Cure time is another essential variable. An adequate cure time is necessary to ensure that the crosslinking reaction proceeds to completion, resulting in a stable and well-developed network structure. Insufficient cure time will lead to an under-cured material with inferior physical properties, including lower tensile strength and higher compression set. Conversely, an excessively long cure time, particularly at elevated temperatures, can lead to over-curing or reversion, where the crosslinked network begins to break down, again deteriorating the material's properties.

The interplay between temperature and cure time determines the final crosslink density of the polymer network. Higher temperatures generally require shorter cure times to achieve a given crosslink density. The ultimate glass transition temperature (Tg,u) of a crosslinked polymer is also sensitive to the curing history. kpi.ua For instance, rapid heating to temperatures in the rubbery state can reduce the attainable Tg,u. kpi.ua The extent of cross-linking, which is a function of both curing temperature and time, is directly linked to the glass transition temperature (Tg) of the thermosetting polymer. researchgate.net Studies have shown that at higher post-curing temperatures, a rapid increase in Tg is observed within the initial hours, after which it plateaus, indicating that the network has largely reached its final state. researchgate.net

The following table illustrates the effect of post-curing temperature on the mechanical properties of a polymer composite, demonstrating the evolution of the network structure.

Post-Curing Temperature (°C)Flexural Strength (MPa)Compressive Strength (MPa)
20Data Not AvailableData Not Available
6052110.5 - 119.4
100Data Not AvailableData Not Available
140Data Not AvailableData Not Available
150Noticeable IncreaseData Not Available
180Data Not AvailableDecrease Observed
200Decrease ObservedData Not Available

This table demonstrates the general trend of how mechanical properties, which are indicative of network formation, are influenced by post-curing temperature. Specific values are provided where sources offer them. An increase in strength properties is generally observed with increasing temperature up to a certain point, after which properties may decline. nih.govmdpi.com

Mechanistic Insights from Gel Content and Swelling Ratio Measurements

Gel content and swelling ratio are two fundamental measurements used to characterize the crosslinked network of a polymer. These analyses provide valuable mechanistic insights into the efficiency of the crosslinking process initiated by 2,5-dimethyl-2,5-di(tert-butylperoxy)hexane.

The swelling ratio is a measure of the extent to which a crosslinked polymer swells when immersed in a solvent. It is inversely related to the crosslink density; a highly crosslinked polymer will have a more tightly woven network, restricting the ingress of solvent molecules and thus exhibiting a lower swelling ratio. Conversely, a polymer with a lower crosslink density will have a looser network structure, allowing for greater solvent absorption and a higher swelling ratio. The swelling behavior is a key indicator of the network structure and can be used to calculate the average molecular weight between crosslinks, providing a quantitative measure of the crosslink density.

Together, these two measurements offer a comprehensive picture of the crosslinked network. For example, a high gel content combined with a low swelling ratio signifies the formation of a dense and robust network, which typically translates to superior mechanical properties such as high tensile strength and modulus. In contrast, a low gel content and a high swelling ratio would indicate a poorly formed network, leading to inferior material performance. These measurements are crucial for optimizing curing conditions and understanding the structure-property relationships in peroxide-crosslinked polymers.

The following interactive table provides a conceptual representation of how gel content and swelling ratio relate to crosslink density and expected mechanical properties.

Crosslink DensityGel ContentSwelling RatioExpected Tensile StrengthExpected Elongation at Break
LowLowHighLowHigh
MediumMediumMediumMediumMedium
HighHighLowHighLow

This table illustrates the general relationship between crosslink density and the measurable properties of gel content, swelling ratio, and resultant mechanical properties.

Crosslinking of Silicone Rubbers and Fluoroelastomers

2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane is a bifunctional peroxide that is frequently utilized for the crosslinking of specialty elastomers like silicone rubbers and fluoroelastomers. nouryon.com Its effectiveness in these systems stems from its ability to generate free radicals at elevated temperatures, which can then initiate crosslinking reactions within the polymer chains.

In silicone rubbers (polysiloxanes), the crosslinking mechanism involves the abstraction of hydrogen atoms from the organic side groups (typically methyl or vinyl groups) attached to the silicon-oxygen backbone. polimi.it The resulting polymer radicals can then combine to form stable carbon-carbon crosslinks. This transformation converts the highly viscous, soluble silicone polymer into an insoluble, viscoelastic material with a three-dimensional network structure. polimi.it 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane is particularly effective for high-temperature curing of vinylsiloxane rubbers, leading to materials with higher tensile strength. atamanchemicals.com It is often used in molding applications such as injection, compression, and transfer molding. google.com

Fluoroelastomers (FKM) are a class of synthetic rubbers known for their excellent resistance to heat, chemicals, and oils. Peroxide curing is a common method for crosslinking these materials, and 2,5-dimethyl-2,5-di(tert-butylperoxy)hexane is one of the preferred peroxides for this purpose. 20.210.105 The mechanism in fluoroelastomers typically involves a free-radical reaction at a cure site monomer that is incorporated into the polymer backbone. These cure sites often contain a reactive halogen, such as bromine or iodine. The peroxide-generated radicals abstract the halogen atom, creating a polymer radical that can then react with a co-agent or another polymer radical to form a crosslink. This process is crucial for developing the robust network structure that gives fluoroelastomers their exceptional performance properties.

Specific Radical Reactions with Siloxane and Fluoroalkyl Groups

The crosslinking of silicone rubber with 2,5-dimethyl-2,5-di(tert-butylperoxy)hexane is initiated by the thermal decomposition of the peroxide into tert-butoxy (B1229062) radicals. These highly reactive radicals then abstract hydrogen atoms from the methyl or vinyl side groups on the polysiloxane chains, generating polymer radicals. The primary crosslinking reaction is the combination of two polymer radicals to form a stable C-C bond. The presence of vinyl groups on the silicone backbone can enhance the crosslinking efficiency, as they are more susceptible to radical addition reactions.

In the case of fluoroelastomers, the radical reactions are more complex and are highly dependent on the specific composition of the polymer. For peroxide-curable grades, the polymer backbone contains cure site monomers with reactive groups. The tert-butoxy radicals generated from the peroxide can abstract a hydrogen or a halogen atom from the polymer chain, creating a fluoroalkyl radical. These radicals are then trapped by a co-agent, which is typically a polyfunctional monomer, leading to the formation of a crosslink. The choice of peroxide and co-agent is critical to ensure an efficient and controlled curing process, as some peroxides can be sensitive to acid-catalyzed decomposition. 20.210.105

Development of Advanced Crosslinking Systems for Elucidating Structure-Reactivity Relationships

Research into advanced crosslinking systems for silicone rubbers and fluoroelastomers aims to provide a deeper understanding of the relationship between the molecular structure of the crosslinking agents and the resulting network architecture and material properties. This involves the synthesis and evaluation of novel peroxides and co-agents designed to offer better control over the crosslinking reaction.

In the realm of fluoroelastomers, the development of advanced crosslinking systems focuses on optimizing the interaction between the peroxide, the co-agent, and the cure site monomer. This includes the design of co-agents that are more efficient at trapping polymer radicals and that can form more stable crosslinks. By systematically varying the structure of the peroxide and co-agent, researchers can elucidate the structure-reactivity relationships that govern the crosslinking process. This knowledge is crucial for the development of next-generation fluoroelastomers with enhanced performance characteristics, such as improved thermal stability and chemical resistance.

Mechanistic Studies of Co-Agent Functionality in Peroxide Crosslinking

In the peroxide crosslinking of many elastomers, co-agents are often employed to enhance the efficiency and modify the properties of the final vulcanizate. These co-agents are typically polyfunctional monomers that can participate in the radical crosslinking reactions. Mechanistic studies have shown that co-agents can function in several ways. They can increase the number of available reactive sites for crosslinking by grafting onto the polymer chains. sid.ir They can also homopolymerize to form small, rigid thermoset domains within the elastomer matrix, which can act as reinforcing fillers. The effectiveness of a co-agent is influenced by its compatibility with the elastomer and the stability of the radical species it forms. ace-laboratories.com

The use of co-agents can help to overcome some of the drawbacks of peroxide vulcanization, such as lower tear strength and fatigue resistance compared to sulfur-cured systems. epa.gov By carefully selecting the co-agent, it is possible to tailor the properties of the crosslinked network to meet the demands of specific applications.

Role of Multifunctional Monomers in Enhancing Crosslink Efficiency and Network Homogeneity

Multifunctional monomers play a crucial role as co-agents in peroxide crosslinking by significantly enhancing the crosslink efficiency. iupac.org These monomers, which possess multiple reactive sites (e.g., double bonds), can react with polymer radicals to form a bridge between polymer chains, thereby creating a crosslink. This process can be more efficient than the direct combination of two polymer radicals, particularly in polymers where chain scission is a competing reaction.

Furthermore, multifunctional monomers can improve the homogeneity of the crosslinked network. In a conventional peroxide cure, the crosslinks are formed randomly where polymer radicals are generated. The addition of a co-agent can lead to a more uniform distribution of crosslinks throughout the material. This is because the co-agent can diffuse through the polymer matrix and react at various locations, leading to a more ordered and homogeneous network structure. This improved network homogeneity can result in enhanced mechanical properties, such as higher modulus and improved dynamic performance. Some multifunctional monomers can also act as co-initiators, further contributing to the complexity and effectiveness of the crosslinking system. nih.govnih.gov

The following table presents a qualitative comparison of the effects of different types of co-agents on the properties of peroxide-cured elastomers.

Co-agent TypePrimary FunctionEffect on Crosslink DensityEffect on ModulusEffect on Hardness
Triallyl Cyanurate (TAC)CrosslinkingSignificant IncreaseIncreaseIncrease
Triallyl Isocyanurate (TAIC)CrosslinkingSignificant IncreaseLarge IncreaseLarge Increase
Trimethylolpropane Trimethacrylate (TMPTMA)Crosslinking & ReinforcingIncreaseNoticeable ImprovementNoticeable Increase
Zinc Diacrylate (ZDA)Ionic & Covalent CrosslinkingIncreaseIncreaseIncrease

This table summarizes the general effects of common multifunctional monomers when used as co-agents in peroxide crosslinking, based on findings from various studies. ace-laboratories.comepa.gov

Radical Scavenging and Transfer Mechanisms of Co-Agents

In peroxide-initiated polymer crosslinking, co-agents are polyfunctional molecules that are incorporated to enhance the efficiency and control the final properties of the polymer network. Their primary mechanism is not one of radical scavenging in the sense of inhibition, but rather of efficiently capturing and transferring radical sites to build a denser and more robust network.

The process begins with the thermal decomposition of 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane, which generates primary alkoxy radicals. These radicals abstract hydrogen atoms from the polymer backbone, creating polymer macroradicals (P•). In the absence of a co-agent, these macroradicals primarily terminate by combining with each other, forming carbon-carbon crosslinks.

When a co-agent, typically a polyfunctional monomer with multiple reactive double bonds (e.g., triallyl cyanurate (TAC)), is present, a competing and more efficient crosslinking pathway is introduced. sid.irfrdtech.com The polymer macroradical (P•) can add across one of the double bonds of the co-agent molecule. sid.ir This reaction grafts the co-agent to the polymer chain, and importantly, the radical site is transferred to the co-agent. The radical on the co-agent can then propagate through its remaining functional groups or be transferred to another polymer chain. This creates a multi-functional crosslink point, effectively linking several polymer chains together. researchgate.net This mechanism is particularly effective as it multiplies the number of active sites available for creating the network. sid.ir

Certain co-agents can participate in more complex transfer mechanisms. For instance, studies with 2,4-diphenyl-4-methyl-1-pentene (also known as α-methylstyrene dimer or MSD) have shown that after a polymer macroradical adds to its double bond, the resulting adduct radical can undergo fragmentation. This fragmentation regenerates a double bond and releases a cumyl radical, which is a highly reactive species that can readily abstract another hydrogen from a polymer chain, thus continuing the reaction cycle efficiently. researchgate.net

The table below summarizes the effect of different co-agents on the activation energy of the peroxide crosslinking reaction in low-density polyethylene (LDPE), demonstrating their role in altering reaction kinetics.

Co-Agent TypeActivation Energy (Ea) (kcal/mol)ln(k₀)
None (2% DCP*)52.1 - 59.253.6 - 59.2
Divinylbenzene (DVB)49.652.7
Pentaerythritol Triacrylate (PETA)47.850.1
α-Methylstyrene Dimer (MSD)43.144.9
sid.ir
Influence of Co-Agent Structure on Crosslink Network Morphology and Macroscopic Properties

The chemical structure of the co-agent—including its functionality, flexibility, and reactivity—profoundly influences the final crosslink network morphology and, consequently, the macroscopic properties of the material. researchgate.net

Functionality: The number of reactive groups on a co-agent molecule dictates the potential crosslink density. Tri-functional co-agents like Triallyl Cyanurate (TAC) can create dense, tightly bound networks by linking multiple polymer chains at a single point. frdtech.comhzkeli.com This increased network density translates directly to enhanced macroscopic properties such as higher tensile strength, improved rigidity, and greater thermal stability. frdtech.com In contrast, a bi-functional co-agent would create simpler, linear linkages between chains.

Molecular Structure and Flexibility: The nature of the spacer between the functional groups in a co-agent is critical. Co-agents with rigid structures, such as those containing aromatic rings (e.g., divinylbenzene), tend to form more rigid networks, increasing properties like hardness and Young's modulus. researchgate.net Conversely, co-agents with long, flexible aliphatic chains, such as triethylene glycol dimethacrylate, can result in a tougher, less hard material because the flexible linkages can better dissipate energy. nih.gov The use of a combination of short, rigid cross-linkers and long, mobile ones can lead to complex network morphologies with distinct clusters, significantly altering properties like swelling and density. mdpi.com

The following table illustrates how changing the co-agent structure and crosslink density can affect key polymer properties.

Co-Agent/Crosslinker CharacteristicEffect on Network MorphologyResulting Macroscopic PropertySource
High Functionality (e.g., Tri-functional)Higher crosslink densityIncreased strength, rigidity, and heat resistance frdtech.comhzkeli.com
Rigid Molecular Structure (e.g., Aromatic)Forms rigid network pointsIncreased hardness and Young's modulus researchgate.net
Flexible Molecular Structure (e.g., Long Aliphatic Chain)Forms flexible linkagesIncreased toughness, lower hardness nih.gov
Decreased Crosslink DensityLooser network, more chain mobilityEnhanced accessibility of internal functional groups nih.gov

Polymer Modification and Grafting Mechanisms

2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane serves not only as a crosslinking initiator but also as a key reagent for modifying polymer backbones through grafting. This process involves the covalent bonding of monomer molecules onto the main polymer chain, imparting new chemical functionality and properties.

Mechanistic Studies of Maleic Anhydride Grafting onto Biodegradable Polymers

The grafting of maleic anhydride (MA) onto biodegradable polymers like polylactic acid (PLA) is a critical modification used to enhance properties such as interfacial adhesion in composites. The use of 2,5-dimethyl-2,5-di(tert-butylperoxy)hexane is instrumental in initiating this free-radical process in the melt phase.

The proposed mechanism proceeds through several key steps:

Initiation: The peroxide thermally decomposes to form two tertiary alkoxy radicals.

Hydrogen Abstraction: The highly reactive alkoxy radical abstracts a hydrogen atom from the PLA backbone (specifically from the tertiary C-H bond), creating a macroradical on the polymer chain.

Grafting: The PLA macroradical then attacks the electron-deficient double bond of a maleic anhydride molecule, forming a covalent bond and transferring the radical to the newly attached succinic anhydride-type ring.

Termination/Transfer: The resulting radical can terminate by combining with another radical or abstract a hydrogen from another polymer chain, propagating the process.

A significant competing reaction during this process is β-scission of the polymer backbone, which is discussed in the next section. The efficiency of MA grafting is influenced by the concentration of both the peroxide and the monomer.

ParameterConditionEffect on GraftingSource
Peroxide ConcentrationIncreasing concentration (e.g., 0 to 0.5 wt.%)Increases the formation of polymer macroradicals, leading to a higher degree of MA grafting. Also increases side reactions like chain scission.
Monomer ConcentrationIncreasing MA concentrationProvides more molecules for the polymer macroradicals to react with, increasing grafting percentage up to a certain point.
TemperatureIncreasing temperature (e.g., 180-200°C)Increases the decomposition rate of the peroxide, accelerating the reaction, but can also favor degradation reactions.

Radical-Induced Chain Scission and Long-Chain Branching Phenomena

When 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane is used with different polymers, the resulting macroradicals can undergo competing reactions: combination (leading to crosslinking or branching) or scission (leading to degradation). The dominant pathway is highly dependent on the stability of the polymer macroradical formed. nih.gov

Chain Scission in Polypropylene: In polypropylene (PP), the peroxide-generated radicals preferentially abstract a hydrogen atom from the tertiary carbon on the polymer backbone because the resulting tertiary macroradical is more stable than a primary or secondary one. reddit.com However, this tertiary macroradical is highly susceptible to a rapid unimolecular fragmentation process known as β-scission. nih.govresearchgate.net This reaction cleaves the polymer chain, resulting in a terminal double bond on one fragment and a radical on the other, leading to a significant reduction in the polymer's molecular weight and a narrowing of its molecular weight distribution. researchgate.netnih.gov This process, often termed "controlled rheology" or "vis-breaking," is used commercially to produce PP grades with higher melt flow rates for applications like fiber spinning and injection molding. researchgate.netresearchgate.net

Long-Chain Branching in Polyethylene: In contrast, with polyethylene (PE), hydrogen abstraction leads to the formation of secondary macroradicals along the polymer chain. These secondary radicals are less prone to β-scission and are more likely to combine with each other. reddit.com This combination reaction can lead to the formation of H-shaped branches or more complex long-chain branched (LCB) structures. rsc.org The introduction of even a small amount of LCB can dramatically improve the melt strength and processing characteristics of PE. rsc.org

The competition between these two pathways is fundamental to the reactive modification of polyolefins.

PolymerPrimary Macroradical TypeDominant Reaction PathwayPrimary Effect on PolymerSource
Polypropylene (PP)Tertiaryβ-Scission (Chain Scission)Decreased molecular weight, increased melt flow index (MFI) nih.govresearchgate.netresearchgate.net
Polyethylene (PE)SecondaryCombination (Crosslinking/Branching)Increased molecular weight, formation of long-chain branches, potential gelation reddit.comrsc.org

Theoretical and Computational Chemistry Studies of 2,5 Dimethyl 2,5 Di Tert Butylperoxy Hexane

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the intrinsic electronic properties of a molecule, which in turn govern its reactivity. For 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane, these calculations can provide insights into the lability of the peroxide bond and the molecule's behavior in chemical reactions.

HOMO-LUMO Analysis and Orbital Interactions to Predict Reactivity

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides information about the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

In the case of 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane, the HOMO is expected to be localized on the peroxide bonds, specifically the lone pair electrons of the oxygen atoms. The LUMO is anticipated to be the corresponding antibonding σ* orbital of the O-O bond. The interaction between these orbitals dictates the propensity of the O-O bond to undergo homolytic cleavage. A low-lying LUMO would suggest that the O-O bond is susceptible to cleavage upon thermal or photochemical excitation, as electrons can be readily promoted from the HOMO to the LUMO, weakening the bond.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Dialkyl Peroxide

Molecular Orbital Energy (eV) Description
LUMO +1.5 Primarily σ* character of the O-O bond
HOMO -9.8 Primarily lone pair character of the oxygen atoms
HOMO-LUMO Gap 11.3 Indicator of chemical stability

Note: This table provides illustrative values for a generic dialkyl peroxide to demonstrate the concept. Specific values for 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane would require dedicated quantum chemical calculations.

Density Functional Theory (DFT) Investigations of Decomposition Pathways

Density Functional Theory (DFT) is a widely used computational method for studying the mechanisms of chemical reactions. For 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane, DFT calculations can be employed to map out the potential energy surface for its thermal decomposition, identify transition states, and calculate reaction energy barriers.

Transition State Characterization for O-O Bond Homolysis

The primary step in the thermal decomposition of dialkyl peroxides is the homolytic cleavage of the weak O-O bond, which results in the formation of two alkoxy radicals. rsc.org DFT calculations can be used to locate the transition state for this bond-breaking process. The transition state is a first-order saddle point on the potential energy surface, characterized by a single imaginary frequency corresponding to the O-O bond stretching vibration. By analyzing the geometry and electronic structure of the transition state, valuable information about the bond-breaking process can be obtained. For 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane, the transition state would feature an elongated O-O bond distance compared to the ground state geometry.

Energy Barriers and Reaction Path Calculations for Primary and Secondary Radical Formation

An experimental study on the thermal degradation of 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane determined the apparent activation energy to be in the range of 118.0-149.0 kJ/mol. nih.govresearchgate.net Theoretical calculations of the energy barrier for the initial O-O bond cleavage would be expected to be in a similar range. Reaction path calculations, such as Intrinsic Reaction Coordinate (IRC) calculations, can be performed to connect the transition state to the reactants and the products (the resulting radicals), confirming that the located transition state indeed corresponds to the desired reaction.

Table 2: Comparison of Experimental and Theoretical Activation Energies for Peroxide Decomposition

Method Compound Activation Energy (kJ/mol)
Experimental (Differential Isoconversional Kinetic Analysis) 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane 118.0-149.0 nih.govresearchgate.net
Theoretical (DFT - Illustrative) Generic Dialkyl Peroxide (Value would be calculated)

Note: A specific theoretical value for 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane is not available in the cited literature and would require a dedicated DFT study.

Solvation Effects and Environmental Perturbations on Reaction Thermodynamics

The decomposition of 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane is often carried out in a solvent. The presence of a solvent can influence the reaction rate and thermodynamics through solvation effects. Computational models, such as the Polarizable Continuum Model (PCM), can be used to account for the effect of the solvent on the electronic structure and energies of the reactant, transition state, and products.

Solvation can stabilize the species involved in the reaction to different extents. For instance, if the transition state is more polar than the reactant, a polar solvent would be expected to lower the activation energy barrier, thus accelerating the reaction. Conversely, if the reactant is more stabilized by the solvent than the transition state, the reaction rate would decrease. By performing DFT calculations with an appropriate solvation model, the influence of different solvents on the decomposition pathways of 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane can be systematically investigated.

Molecular Dynamics (MD) Simulations of Peroxide Behavior in Polymeric Systems

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules. mdpi.commdpi.com By solving Newton's equations of motion for a system of interacting particles, MD can generate atomic trajectories over time, providing a detailed view of molecular behavior. mdpi.com In the context of polymer science, MD simulations are invaluable for understanding how initiator molecules like 2,5-Dimethyl-2,5-di(tert-amylperoxy)hexane behave within a bulk polymer matrix. youtube.com

Diffusion and Mobility of Peroxide Molecules within Polymer Matrices

The efficiency of a peroxide initiator is highly dependent on its ability to disperse uniformly throughout the polymer matrix before crosslinking begins. MD simulations can predict the diffusion coefficient of small molecules, such as peroxides, within a polymer. nih.govresearchgate.net This is achieved by calculating the mean square displacement (MSD) of the peroxide molecules over time. nih.gov

Studies on various penetrants in polymer matrices have shown that diffusion is influenced by several factors, including the size and shape of the diffusing molecule, the polymer chain length, and the temperature of the system. researchgate.netresearchgate.net For a molecule like this compound, simulations would model its movement through the transient cavities that form within the polymer structure. The results can reveal how its larger tert-amyl groups might affect its mobility compared to smaller peroxides.

Table 1: Factors Influencing Peroxide Diffusion in Polymer Matrices (Based on General MD Findings)

Factor Predicted Effect on Diffusion Coefficient Rationale
Increasing Temperature Increase Higher kinetic energy allows peroxide to overcome energetic barriers and move more freely through the polymer matrix. researchgate.net
Increasing Peroxide Size Decrease Larger molecules have more difficulty navigating the constricted spaces between polymer chains. researchgate.net
Increasing Polymer Chain Length Modest Decrease Longer polymer chains can create a more entangled network, slightly hindering the movement of small molecules. researchgate.net

| Polymer Matrix Density | Decrease | Denser polymer matrices have smaller free volumes, reducing the available pathways for diffusion. researchgate.net |

Interaction Energies Between Peroxides and Polymer Chains at the Molecular Level

The compatibility and interaction between the peroxide and the polymer are critical for efficient crosslinking. MD simulations can quantify the interaction energies, which are typically composed of van der Waals and electrostatic (Coulomb) forces. mdpi.com By calculating the potential energy between peroxide molecules and surrounding polymer chains, researchers can assess the miscibility of the components. mdpi.com

For a non-polar peroxide like this compound in a non-polar polymer like polyethylene (B3416737), the interactions are dominated by van der Waals forces. Simulations can reveal whether the peroxide molecules tend to aggregate or disperse. In systems with attractive interactions, such as those involving hydrogen bonds between a polymer and a filler, heterogeneous density layers can form at the interface. researchgate.net Understanding these interactions helps in predicting how the peroxide will be distributed at the molecular level prior to the initiation of crosslinking reactions. researchgate.net

Simulation of Crosslinking Network Evolution and Topological Changes

Reactive force fields (ReaxFF) and other advanced MD techniques can simulate chemical reactions, including the decomposition of peroxides and the subsequent formation of crosslinks. mdpi.comacs.org These simulations begin with the thermal decomposition of the peroxide initiator, which abstracts hydrogen atoms from the polymer chains, creating macroradicals. researchgate.netmdpi.com

The simulation can then track these reactive sites as they combine to form crosslinks, leading to the evolution of a three-dimensional network. acs.org Key outputs from these simulations include:

Crosslink Density: The number of crosslinks formed over time.

Network Topology: The distribution of crosslinks and the resulting changes in polymer chain conformation.

Gel Point: The critical point at which a continuous network is formed throughout the material.

These simulations provide atomistic-scale insights into how the network structure develops, which directly influences the final mechanical and thermal properties of the crosslinked material. acs.org

Machine Learning Approaches in Predicting Peroxide Reactivity, Stability, and Crosslinking Efficiency

Machine learning (ML) is emerging as a powerful tool in materials science for predicting chemical properties and accelerating the discovery of new materials. nih.govresearchgate.net By training models on large datasets of known molecules and their properties, ML can establish complex structure-property relationships. rsc.orgyoutube.com

For organic peroxides, ML models can be developed to predict key parameters such as:

Reactivity: Predicting the decomposition rate at different temperatures.

Stability: Assessing the shelf-life and safety of peroxide formulations.

Efficiency: Correlating the molecular structure of a peroxide with its effectiveness in crosslinking a specific polymer.

These models typically use molecular descriptors—numerical representations of a molecule's structure—as inputs. youtube.com By combining first-principles data (from methods like Density Functional Theory) with ML algorithms like graph convolutional networks (GCNs), researchers can create predictive tools that are both accurate and computationally efficient. purdue.edu This approach can guide the rational design of new peroxide initiators with tailored properties for specific applications, reducing the need for extensive trial-and-error experimentation. nih.gov For instance, an ML model could be trained on data from various dialkyl peroxides to predict the crosslinking efficiency of a novel structure like this compound. rsc.org

Advanced Analytical Methodologies for Researching 2,5 Dimethyl 2,5 Di Tert Butylperoxy Hexane

Spectroscopic Techniques for Mechanistic Elucidation and Real-Time Monitoring

Spectroscopic methods are indispensable for probing the intricate details of the thermal decomposition of 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane. Techniques such as Electron Spin Resonance (ESR), Fourier Transform Infrared (FTIR), and Raman spectroscopy allow for the direct detection of radical intermediates and the monitoring of changes in chemical bonding, providing a comprehensive picture of the reaction pathways.

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful and direct method for detecting and identifying materials with unpaired electrons, such as the free radicals generated during the thermolysis of peroxides. researchgate.net The thermal cleavage of the oxygen-oxygen bond in 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane produces primary radicals, which initiate subsequent reactions. ESR spectroscopy allows for the direct observation of these paramagnetic species, providing critical insights into the initial steps of the decomposition mechanism.

The primary radicals formed from peroxide decomposition, such as alkoxyl radicals, are often too short-lived to be detected directly by ESR under typical reaction conditions. To overcome this, the spin-trapping technique is employed. This method involves adding a "spin trap," a diamagnetic compound that reacts with the transient radicals to form a more stable paramagnetic radical adduct. science.gov This persistent radical adduct accumulates to a concentration detectable by ESR, and its characteristic ESR spectrum provides information about the structure of the original, short-lived radical.

In the study of 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane thermolysis, spin traps such as 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) and phenyl N-t-butylnitrone (PBN) are commonly used. Research has shown that the initial homolytic cleavage of one O-O bond in 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane releases the tert-butoxyl radical ((CH₃)₃CO•). researchgate.net This primary radical can undergo further reactions, including β-scission to yield a methyl radical (•CH₃) and acetone (B3395972). Both the tert-butoxyl and methyl radicals can be identified by their characteristic spin adducts. researchgate.netnih.gov For instance, the DMPO adduct of the tert-butoxyl radical (DMPO/•OC(CH₃)₃) yields a specific ESR spectrum. Furthermore, other carbon-centered radicals, such as the 3-methyl-3-(tert-butylperoxy)butyl radical, have been trapped and identified during the thermolysis of this peroxide, providing a more detailed mechanistic picture. researchgate.net

The identity of the trapped radical is inferred from the hyperfine splitting constants (hfsc) of the resulting ESR spectrum. Below is a table of typical hyperfine splitting constants for adducts of radicals generated from dialkyl peroxides with the spin trap DMPO.

Trapped RadicalSpin TrapAdductaN (Gauss)aHβ (Gauss)aHγ (Gauss)Reference
tert-Butoxyl (•OC(CH₃)₃)DMPODMPO/•OC(CH₃)₃14.311.71.2 researchgate.net
Methyl (•CH₃)DMPODMPO/•CH₃16.323.4- psu.edu
Hydroxyl (•OH)DMPODMPO/•OH14.914.9- nih.gov

Beyond identification, ESR spectroscopy can be used for quantitative analysis, as the intensity of the ESR signal is proportional to the concentration of the paramagnetic species. researchgate.net By monitoring the signal intensity of the radical adducts over time, it is possible to determine the concentration profiles and decay kinetics of the radicals being formed.

This quantitative approach is crucial for understanding the efficiency of radical generation and the rates of subsequent reactions. For example, in a polymer cross-linking application, the decay of the ESR signal corresponding to peroxide-derived radicals can be correlated with the progress of the cross-linking reaction. ums.edu.my The rate of radical decay provides essential data for optimizing process parameters like temperature and peroxide concentration. A stable radical, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), is often used as an external standard for concentration calibration. The decay profile is typically first-order, allowing for the calculation of reaction rate constants.

The table below presents hypothetical data illustrating the decay of a radical adduct signal over time as might be measured in a quantitative ESR experiment.

Time (minutes)ESR Signal Intensity (Arbitrary Units)Radical Concentration (mol/L)
010001.00E-04
56076.07E-05
103683.68E-05
152232.23E-05
201351.35E-05

In situ FTIR and Raman spectroscopy are powerful techniques for real-time monitoring of chemical reactions by tracking changes in the vibrational modes of molecules. ums.edu.my These methods allow for the direct observation of the disappearance of reactants and the appearance of intermediates and final products, providing a kinetic and mechanistic profile of the reaction.

When studying the thermal decomposition of 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane, FTIR spectroscopy can monitor the decrease in the intensity of absorption bands associated with the peroxide's C-O-O group. Concurrently, the formation of decomposition products such as acetone and tert-butanol (B103910) can be tracked by the appearance and growth of their characteristic vibrational bands, such as the C=O stretch of acetone (around 1715 cm⁻¹) and the broad O-H stretch of tert-butanol (around 3400 cm⁻¹). ums.edu.my

Time-resolved FTIR spectroscopy (TR-FTIR) enables the study of reaction dynamics on timescales ranging from nanoseconds to hours, depending on the specific technique employed (e.g., step-scan or rapid-scan). sibscientific.comjasco-global.com This capability is essential for capturing the kinetics of fast processes, such as the initial decomposition of the peroxide and the subsequent reactions of the resulting radicals.

By acquiring a series of spectra at rapid intervals following the initiation of the reaction (e.g., by a temperature jump), a detailed kinetic profile can be constructed. The rate constants for the decay of the parent peroxide and the formation of various products can be extracted by fitting the time-dependent changes in absorbance at specific wavenumbers to appropriate kinetic models. rsc.orguni-bonn.de This provides quantitative data on the reaction rates and activation energies, which are critical for modeling and controlling industrial processes involving this compound.

The following table shows representative kinetic data that could be obtained from a time-resolved FTIR experiment on the decomposition of 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane.

Temperature (K)Observed Rate Constant, k_obs (s⁻¹)Half-life, t₁/₂ (s)
403 (130°C)1.5 x 10⁻⁴4620
413 (140°C)4.8 x 10⁻⁴1444
423 (150°C)1.5 x 10⁻³462
433 (160°C)4.4 x 10⁻³158

Attenuated Total Reflectance (ATR) is an FTIR sampling technique that is highly sensitive to the surface of a material, typically probing the top 1-2 microns. piketech.comeag.com This makes ATR-FTIR an ideal tool for studying surface modification reactions, such as the grafting of polymers or the cross-linking of elastomers on a surface, which are common applications for 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane.

When the peroxide is used to initiate reactions on a polymer surface, ATR-FTIR can monitor the chemical changes occurring directly at the interface. researchgate.net For example, in the modification of polypropylene (B1209903), the peroxide-initiated radicals abstract hydrogen atoms from the polymer backbone, creating reactive sites. ATR-FTIR can detect the subsequent changes in the polymer's surface chemistry, such as the formation of new functional groups (e.g., carbonyls from oxidation) or changes in the C-H stretching region indicating cross-linking. researchgate.netacs.org This provides direct evidence of the surface reaction and allows for the optimization of treatment conditions to achieve desired surface properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Research and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating chemical structures and monitoring reaction dynamics. uq.edu.au It is invaluable in studying the complex processes involving 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane, from its degradation to its role in creating three-dimensional polymer networks. uq.edu.auresearchgate.net

Solution-state NMR is instrumental in identifying the byproducts formed during the thermal decomposition of 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane and for assessing the purity of the initial compound. The primary decomposition reaction involves the homolytic cleavage of the peroxide O-O bond, leading to the formation of alkoxy radicals. These radicals can undergo further reactions, such as hydrogen abstraction and β-scission, to form a variety of degradation products.

High-resolution solution NMR can be used to characterize the chemical structure of these products prior to the gelation point in a polymer crosslinking reaction. uq.edu.au While direct analysis of peroxides by some methods can be challenging due to their instability, NMR provides a robust alternative for purity assessment and stability analysis. researchgate.net

Table 1: Key Decomposition Products of Dialkyl Peroxides Identifiable by Solution-State NMR

Degradation ProductTypical NMR Signal Characteristics
tert-ButanolSinglet for the methyl protons
AcetoneSinglet for the methyl protons
MethaneSinglet in 1H NMR
2-Methoxy-2-methylpropaneSignals corresponding to methoxy (B1213986) and tert-butyl groups

This table represents typical decomposition products for dialkyl peroxides; specific products for 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane would be confirmed by detailed spectral analysis.

Once 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane is used to crosslink polymers, the resulting material becomes an insoluble, three-dimensional network. pageplace.de Solid-state NMR is essential for characterizing these materials where solution-state techniques are no longer applicable. uq.edu.au Techniques such as high-resolution magic-angle spinning (MAS) NMR are used to study the chemical structure of the crosslinked network. uq.edu.auscilit.com

Proton low-field solid-state double-quantum (DQ) NMR spectroscopy is particularly effective for investigating the crosslink density, the spatial distribution of crosslinks, and the presence of network defects on a molecular level. epa.gov By measuring proton relaxation times, such as the Hahn-echo decay time (T2), researchers can gain insights into the volume-average network density, which correlates with macroscopic mechanical properties. uq.edu.auresearchgate.net These measurements are sensitive to the motional state of the polymer chains, which is restricted by the formation of crosslinks. uq.edu.au Solid-state NMR can distinguish between chemical crosslinks induced by the peroxide and physical entanglements of the polymer chains. researchgate.net

Table 2: Solid-State NMR Parameters for Analyzing Peroxide-Crosslinked Polymers

NMR TechniqueParameter MeasuredInformation Gained
1H Double-Quantum (DQ) NMRResidual dipolar couplingCrosslink density, network homogeneity epa.gov
1H T2 RelaxometryHahn-echo decay time (T2)Average network density, segmental dynamics uq.edu.auresearchgate.net
13C CP/MASChemical ShiftsIdentification of crosslink structures and oxidation products tue.nlkpi.ua

Chromatographic Techniques for Separation and Identification of Reaction Components

Chromatographic techniques are essential for separating the complex mixtures that result from the decomposition of 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane and its reactions with polymers.

High-Performance Liquid Chromatography (HPLC) with Advanced Detectors for Non-Volatile Degradation Products

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile or thermally unstable compounds, making it well-suited for studying organic peroxides and their degradation products. researchgate.netgoogle.com Given the thermal lability of peroxides, HPLC avoids the high temperatures used in gas chromatography that could cause the analyte to decompose during analysis. google.com

A typical HPLC setup for peroxide analysis uses a reversed-phase C18 column. google.com The mobile phase often consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile. acs.orggoogle.com

To achieve unambiguous identification and quantification of the components separated by HPLC, the chromatograph is often coupled with advanced detectors.

HPLC-MS (Mass Spectrometry): This powerful hyphenated technique provides molecular weight and structural information about the eluting compounds. nih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be used for the sensitive detection and identification of degradation products, even at very low concentrations. nih.govmdpi.com

HPLC-UV-Vis: Coupling HPLC with a UV-Vis detector allows for the quantification of compounds that absorb ultraviolet or visible light. researchgate.net For peroxides that lack a strong chromophore, post-column derivatization can be employed, where the separated analytes are reacted with an agent to produce a chromophoric product. nih.govresearchgate.net Another approach involves post-column UV irradiation, which decomposes the organic peroxides into hydrogen peroxide, which can then be detected via a chemiluminescence reaction. nih.govresearchgate.net This provides a sensitive and selective method for determining various organic peroxides in a single chromatographic run. nih.gov

Table 3: Example HPLC Conditions for Organic Peroxide Analysis

ParameterCondition
ColumnReversed-phase ODS (C18) google.comnih.gov
Mobile PhaseIsocratic or gradient elution with Water/Acetonitrile or Water/Methanol acs.orggoogle.comnih.gov
Flow Rate0.5-2.0 mL/min google.com
DetectionUV (e.g., 240-260 nm), Refractive Index, or Post-Column Reaction google.comnih.gov
Column Temperature30-45 °C google.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Decomposition Products and Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method for identifying and quantifying the volatile and semi-volatile compounds produced during the thermal decomposition of 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane. Given the inherent thermal instability of organic peroxides, direct chromatographic analysis can be challenging. researchgate.net The compound may decompose in the heated GC injection port, leading to an inaccurate profile of the original sample and its impurities. researchgate.net Therefore, analysis often focuses on identifying the degradation products to infer the purity and decomposition pathways of the parent compound. researchgate.net

In combined Thermogravimetric Analysis (TGA) and GC-MS (TG-GC/MS) studies, the thermal degradation products of 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane have been investigated to understand its thermal safety and runaway reaction potential. nih.govresearchgate.netresearchgate.net This hyphenated technique allows for the separation and identification of the gaseous products evolved as the material is heated and undergoes mass loss. The primary decomposition products identified are typically smaller, volatile molecules resulting from the cleavage of the peroxide O-O bond and subsequent radical reactions.

Headspace GC-MS for Off-Gas Analysis

Headspace GC-MS is a specialized technique ideal for analyzing volatile organic compounds (VOCs) present in the gas phase above a solid or liquid sample in a sealed vial. hawaii.edunih.gov This method is particularly useful for studying the initial volatile products generated during the early stages of decomposition of 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane at specific temperatures without subjecting the entire sample to the high temperatures of a GC inlet. mdpi.com

The methodology involves placing a sample of the peroxide into a headspace vial, which is then sealed and heated to a specific equilibrium temperature for a set period. nih.gov This allows volatile decomposition products and impurities to partition into the gas phase (the "headspace"). mdpi.com A sample of this gas is then automatically injected into the GC-MS system for separation and analysis. mdpi.com This technique is highly sensitive and minimizes the thermal stress on the parent compound, providing a clearer profile of the off-gases generated under controlled thermal conditions.

Pyrolysis-GC-MS for Polymer-Bound Degradation Analysis

Pyrolysis-GC-MS (Py-GC/MS) is an analytical technique used to characterize the composition of non-volatile materials, particularly polymers. d-nb.info When 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane is used as a cross-linking agent or polymerization initiator, it becomes incorporated into a polymer matrix. Py-GC/MS is employed to study the degradation of the polymer and the fate of the peroxide fragments within it.

In this method, the polymer sample containing the peroxide is heated rapidly to a high temperature (typically 500–1400 °C) in an inert atmosphere. d-nb.info This process, known as pyrolysis, causes the thermal fragmentation of the polymer and the bound peroxide residues into smaller, more volatile molecules. d-nb.info These fragments are then swept into the GC-MS for separation and identification. ifremer.fr The resulting chromatogram, or pyrogram, provides a chemical "fingerprint" of the original material, allowing researchers to elucidate the polymer structure and identify the specific degradation products originating from the peroxide, thereby understanding its role and breakdown mechanism within the polymer matrix. unibo.it

Calorimetric and Thermal Analysis Methods for Energetic and Kinetic Characterization

Calorimetric and thermal analysis methods are essential for characterizing the energetic properties and decomposition kinetics of 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane. These techniques measure changes in material properties as a function of temperature, providing critical data for assessing thermal hazards. nih.govresearchgate.net

Differential Scanning Calorimetry (DSC) for Thermal Decomposition Onset, Enthalpy, and Kinetic Parameters

Differential Scanning Calorimetry (DSC) is a primary tool for evaluating the thermal stability and decomposition hazards of energetic materials like 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane. researchgate.netresearchgate.net It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. The resulting data reveal exothermic (heat-releasing) or endothermic (heat-absorbing) transitions.

For this peroxide, DSC experiments show a sharp exothermic peak corresponding to its thermal decomposition. researchgate.net From this exotherm, several key safety parameters can be determined:

Onset Temperature (Ton): The temperature at which decomposition begins. Studies have identified an apparent onset temperature of 82.4°C. nih.govresearchgate.net

Enthalpy of Decomposition (ΔHd): The total heat released during decomposition, which is a measure of the material's energetic potential.

Kinetic Parameters: By performing DSC scans at multiple heating rates, the apparent activation energy (Ea) for the decomposition reaction can be calculated using isoconversional kinetic analysis methods like the Friedman analysis. nih.govresearchgate.net For 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane, the Ea value has been determined to be in the range of 118.0–149.0 kJ mol⁻¹. nih.govresearchgate.net

Interactive Table: DSC Kinetic Parameters for 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane Decomposition Below is a summary of key kinetic and thermal safety parameters obtained from DSC analysis.

ParameterValueDescription
Apparent Onset Temperature (Ton)82.4°CThe temperature at which the exothermic decomposition begins to be detected. nih.govresearchgate.net
Activation Energy (Ea)118.0-149.0 kJ mol⁻¹The minimum energy required to initiate the decomposition reaction, calculated via Friedman analysis. nih.govresearchgate.net
Time to Maximum Rate (TMRad)24.0 hoursThe time it takes for the decomposition reaction to reach its maximum rate under adiabatic (no heat loss) conditions, starting from the onset temperature. nih.govresearchgate.net
Modulated DSC for Reversible and Irreversible Transitions

Modulated DSC (MDSC) is an enhancement of conventional DSC that applies a sinusoidal temperature modulation superimposed on the traditional linear heating ramp. tainstruments.com This technique allows the total heat flow to be separated into two components: the reversing heat flow and the non-reversing heat flow. hitachi-hightech.com

Reversing Heat Flow: This component is associated with changes in heat capacity and represents reversible transitions, such as the glass transition. azom.com

Non-Reversing Heat Flow: This component relates to kinetic processes and represents irreversible transitions, such as decomposition, curing, or evaporation. azom.comnetzsch.com

While specific MDSC studies on 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane are not widely published, the technique offers significant potential. The decomposition of peroxides can be a complex process involving multiple, overlapping events. MDSC could be used to separate the heat flow associated with the irreversible chemical decomposition from any reversible physical transitions that might occur in the same temperature range, providing a more detailed understanding of the degradation mechanism. azom.com

Thermogravimetric Analysis (TGA) for Mass Loss During Decomposition and Thermal Stability Research

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. tainstruments.com It is a fundamental technique for assessing the thermal stability of materials and quantifying mass loss associated with decomposition, evaporation, or desorption. nih.govresearchgate.netresearchgate.nettainstruments.com

When 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane is analyzed by TGA, the resulting curve shows a distinct mass loss step corresponding to its decomposition and the volatilization of the resulting products. nih.govresearchgate.net The key information obtained from a TGA curve includes:

Initial Decomposition Temperature: The temperature at which mass loss begins, indicating the lower limit of the material's thermal stability.

Temperature of Maximum Mass Loss Rate: The temperature at which the decomposition reaction is fastest, identified by the peak of the derivative TGA (DTG) curve.

Residual Mass: The amount of non-volatile residue remaining at the end of the experiment.

As a hyphenated technique, TG-GC/MS combines the mass loss data from TGA with the identification capabilities of GC-MS to correlate specific decomposition products with distinct mass loss stages. nih.gov

Interactive Table: TGA Findings for 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane This table summarizes the type of information that can be derived from TGA studies of the compound.

TGA-Derived InformationSignificance
Onset of Mass LossIndicates the temperature at which the compound begins to decompose into volatile products.
Mass Loss StagesA single or multiple-step mass loss profile reveals the complexity of the decomposition process.
Rate of Mass Loss (DTG Curve)The peak of the derivative curve indicates the temperature of the most rapid decomposition.
Final ResidueQuantifies the amount of non-volatile material left after decomposition is complete.

An article on "Advanced Analytical Methodologies for Researching 2,5-Dimethyl-2,5-di(tert-amylperoxy)hexane" cannot be generated as requested.

Following a comprehensive search for scientific literature, it has been determined that there is a lack of specific, detailed research findings and data pertaining to the application of the requested analytical methodologies—Isothermal Calorimetry, Dynamic Mechanical Analysis (DMA), Oscillating Rheometry, Scanning Electron Microscopy (SEM), and Transmission Electron Microscopy (TEM)—directly to the chemical compound This compound .

The available research data predominantly focuses on a similar, but chemically distinct, compound: 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane . To ensure scientific accuracy and strictly adhere to the provided instructions, which mandate focusing solely on the "tert-amylperoxy" variant, information regarding the "tert-butylperoxy" analogue cannot be substituted.

Consequently, without the necessary source material and data for this compound, it is not possible to generate a thorough, informative, and scientifically accurate article that fulfills the requirements of the specified outline, including detailed research findings and data tables.

Advanced Microscopy Techniques for Morphological and Structural Research

Atomic Force Microscopy (AFM) for Nanoscale Properties and Localized Interactions

A thorough search of scientific and technical literature indicates that specific studies employing Atomic Force Microscopy (AFM) to directly characterize the nanoscale properties and localized interactions of 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane have not been published.

Current research involving this compound predominantly focuses on its role as a crosslinking initiator for various polymers. chemicalbook.comkpi.uawikipedia.org In this context, AFM is frequently utilized as a key analytical tool to investigate the effects of the crosslinking process on the polymer's properties, such as surface morphology, phase distribution, and nanomechanical characteristics. afmworkshop.combruker.comresearchgate.net However, this research characterizes the final polymer material, not the peroxide agent itself.

Therefore, due to the absence of direct experimental research, no data on the specific nanoscale properties or localized interactions of 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane, as determined by AFM, is available.

Environmental Fate and Degradation Research of 2,5 Dimethyl 2,5 Di Tert Butylperoxy Hexane

Oxidative and Hydrolytic Degradation Pathways Research

The degradation of 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane through non-biological chemical reactions, such as oxidation in the atmosphere and hydrolysis in water, is critical to understanding its environmental persistence.

Investigation of Oxidative Degradation under Atmospheric Conditions

Hydrolytic Stability Research in Aqueous Environments

The hydrolytic stability of 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane is influenced by its very low water solubility. noaa.gov Generally, dialkyl peroxides are known for their high stability in aqueous solutions. Research on this class of compounds indicates a long half-life, potentially extending to many hundreds of hours, even at elevated temperatures like 50°C in dilute solutions. fsu.edu This suggests that hydrolysis is not a significant degradation pathway for 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane under typical environmental pH and temperature conditions. The compound's chemical stability is considered high under standard ambient conditions. atamanchemicals.com

Table 1: General Hydrolytic Stability of Dialkyl Peroxides

Compound Class Water Solubility Hydrolytic Half-Life (50°C, dilute solution) Primary Degradation Pathway

Note: This data represents the general class of dialkyl peroxides and is not specific to 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane.

Biodegradation Studies and Mechanisms

Biodegradation involves the breakdown of chemical compounds by living organisms, primarily microorganisms.

Microbial Degradation Pathways and Metabolite Identification in Soil Environments

Research into the microbial degradation of 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane in soil environments is scarce. The available information suggests that the compound is not readily biodegradable. arkema.com In industrial use, any releases to water are typically directed to wastewater treatment plants. The substance is largely consumed during the polymerization process, resulting in very low environmental release. arkema.com

General principles of microbial degradation for persistent organic pollutants often involve initial attack by broad-specificity enzymes. Microorganisms such as bacteria and fungi are known to degrade a wide variety of organic compounds through metabolic pathways involving enzymes like oxygenases and hydrolases. mdpi.com However, no studies have identified specific microbial strains or metabolic pathways capable of degrading 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane or its resulting metabolites in soil.

Enzyme-Catalyzed Decomposition Research

There is no specific research available on the enzyme-catalyzed decomposition of 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane. However, a class of enzymes known as peroxidases are recognized for their ability to catalyze the reduction of peroxides while oxidizing other organic and inorganic compounds. nih.gov These enzymes, found in a variety of organisms from fungi to plants, play a role in the degradation of environmental pollutants. nih.gov Peroxidases function by using a free radical mechanism to transform compounds, often resulting in polymerization or oxidation products with reduced toxicity. nih.govnih.gov It is plausible that such enzymes could act on the peroxide bond of 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane, but this has not been experimentally verified.

Table 2: Examples of Enzymes Involved in Pollutant Degradation

Enzyme Class Function Potential Substrates
Peroxidases Catalyze oxidation-reduction reactions involving peroxides Phenols, cresols, chlorinated phenols, dyes
Laccases Oxidize a broad range of phenolic and non-phenolic compounds Lignin, various environmental pollutants

Note: This table provides general information on enzyme classes and does not imply proven activity on 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane.

Photodegradation Mechanisms in Environmental Contexts

Photodegradation, or photolysis, is the breakdown of compounds by light energy. For organic peroxides, the weak oxygen-oxygen (O-O) bond is a likely target for photolytic cleavage. wikipedia.org The photolysis of dialkyl peroxides generally proceeds via homolysis, where the O-O bond breaks to form two alkoxy radicals (RO•). wikipedia.orgacs.org These radicals are highly reactive and can initiate further degradation reactions.

In aqueous environments, the photolysis of organic peroxides has been identified as a potential source of hydroxyl (OH) radicals, which are powerful oxidants that contribute to the degradation of other pollutants. copernicus.org While these general mechanisms are established for the dialkyl peroxide class, specific research detailing the photodegradation rates, quantum yields, or breakdown products of 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane under environmental conditions is currently unavailable.

UV-Induced Photolysis in Water and Air

Direct photolysis is a key degradation pathway for many organic compounds in the environment. This process involves the absorption of ultraviolet (UV) radiation, leading to the cleavage of chemical bonds. Organic peroxides, characterized by a labile oxygen-oxygen bond, are generally susceptible to photolytic degradation. The O-O bond can readily break upon exposure to sunlight, initiating a cascade of radical reactions.

While specific experimental studies on the UV-induced photolysis of 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane in water and air are not extensively documented in publicly available literature, the fundamental principles of organic peroxide photochemistry suggest that it will undergo degradation when exposed to sunlight. The primary photochemical process is expected to be the homolytic cleavage of the peroxide bond (O-O), which has a relatively low bond dissociation energy. This cleavage results in the formation of two tert-butoxy (B1229062) radicals for each peroxide linkage.

The anticipated primary photolysis reaction is as follows:

(CH₃)₃COOC(CH₃)₂CH₂CH₂C(CH₃)₂OOC(CH₃)₃ + hν → 2 (CH₃)₃CO• + •OC(CH₃)₂CH₂CH₂C(CH₃)₂O•

Sensitized Photodegradation Studies

In natural waters and the atmosphere, the photodegradation of organic compounds can be accelerated by the presence of photosensitizing agents. These substances, such as dissolved organic matter (DOM) like humic and fulvic acids in water, can absorb sunlight and transfer the energy to the target compound, leading to its degradation even if the compound itself does not absorb light strongly in the solar spectrum.

Specific studies on the sensitized photodegradation of 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane are limited. However, research on other organic contaminants has demonstrated the significance of this pathway. DOM can generate various reactive oxygen species (ROS), including singlet oxygen (¹O₂) and hydroxyl radicals (•OH), upon irradiation. These highly reactive species can then react with and degrade organic pollutants.

Transformation Products and Environmental Reactivity Research

The degradation of a parent compound leads to the formation of various transformation products, which may have their own environmental implications. Identifying and quantifying these byproducts is essential for a comprehensive environmental risk assessment.

Identification and Quantification of Persistent Byproducts

While detailed environmental degradation studies are scarce, valuable insights into the potential transformation products of 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane can be drawn from research on its thermal decomposition. Thermal degradation, like photolysis, initiates through the cleavage of the O-O bond, generating similar radical intermediates. A study on the thermal decomposition of 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane identified several major products.

Table 1: Major Thermal Decomposition Products of 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane

Decomposition Product Chemical Formula
Methane CH₄
Ethane (B1197151) C₂H₆
Acetone (B3395972) C₃H₆O
tert-Butanol (B103910) C₄H₁₀O

These products are formed through subsequent reactions of the initial radical species. For instance, tert-butoxy radicals can undergo β-scission to yield acetone and a methyl radical. The methyl radicals can then combine to form ethane or abstract hydrogen to form methane. The tert-butoxy radicals can also abstract hydrogen to form tert-butanol.

The environmental persistence of these byproducts varies. Methane and ethane are volatile gases. Acetone is water-soluble and susceptible to microbial degradation and photolysis. Tert-butanol is also water-soluble and can be biodegraded, although it can be relatively persistent in groundwater under certain conditions. The environmental fate of tert-amyl alcohol is less well-documented but is expected to be similar to other tertiary alcohols.

Studies on Secondary Reactions in Environmental Systems

The primary degradation products of 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane can undergo further reactions in the environment, leading to the formation of secondary products. The tert-butoxy radicals formed during the initial degradation step are highly reactive and can participate in various secondary reactions.

In aquatic systems, these radicals can react with dissolved organic matter, abstracting hydrogen atoms and initiating further radical chain reactions. They can also react with inorganic ions present in the water.

The primary transformation products themselves can also undergo secondary reactions. For example, acetone, in the presence of sunlight, can be photolyzed or react with hydroxyl radicals in both the atmosphere and water. Tert-butanol is generally resistant to direct photolysis but can be oxidized by hydroxyl radicals. The degradation of these initial byproducts will lead to the formation of smaller, more oxygenated compounds, and ultimately to mineralization to carbon dioxide and water under favorable conditions.

The following table summarizes the key chemical compounds mentioned in this article.

Table 2: List of Chemical Compounds

Compound Name
2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane
Methane
Ethane
Acetone
tert-Butanol
tert-Amyl alcohol
Fulvic acid
Humic acid
Singlet oxygen
Hydroxyl radical
Carbon dioxide

Future Research Directions and Emerging Paradigms in the Study of 2,5 Dimethyl 2,5 Di Tert Butylperoxy Hexane

Development of Next-Generation Peroxide Initiators with Tunable Reactivity and Specificity

The conventional application of 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane relies on thermal homolysis to generate radicals. beilstein-journals.org Future research is focused on creating "smart" initiators whose activity can be controlled by external stimuli other than bulk heating. One promising avenue is the development of systems where radical formation can be fine-tuned by adjusting parameters like acid concentration or the presence of a co-catalyst. acs.org This allows for initiation at ambient temperatures, expanding the range of compatible monomers and substrates. acs.org

Future work will likely involve modifying the hexane (B92381) backbone or the tert-butylperoxy groups to incorporate functionalities that respond to specific triggers, such as light (photocleavable groups) or specific chemical agents. Research into novel initiator systems, including peroxide-free redox systems and combinations of peroxides with co-initiators like silanes, is paving the way for more efficient and controlled polymerization processes. rsc.orgmdpi.com The goal is to design derivatives that offer a predictable and adjustable rate of radical generation, enabling precise control over polymerization kinetics and the final properties of the material. acs.org

Integration of 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane in Smart and Responsive Materials Research

The ability of 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane to induce crosslinking is fundamental to its utility. A major future direction is to leverage this function in the creation of smart materials, particularly self-healing polymers. researchgate.net Research is exploring the encapsulation of this peroxide within microcapsules that can be embedded in a polymer matrix. When a crack propagates through the material, it ruptures the capsules, releasing the peroxide to initiate a localized polymerization reaction that "heals" the damage. researchgate.net

Further advancements will focus on integrating the peroxide into stimuli-responsive systems. For instance, materials could be designed where mechanical stress or a specific thermal signature triggers the decomposition of the peroxide, leading to a change in the material's properties, such as stiffening or shape memory activation. This involves a deep understanding of how the peroxide's decomposition kinetics can be coupled with the material's mechanical and thermal behavior to create truly adaptive and responsive systems.

Advanced In-situ Characterization Techniques for Real-time Reaction Monitoring in Complex Systems

Understanding the precise behavior of 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane during polymerization or crosslinking is critical for process optimization. Traditional analytical methods often rely on ex situ measurements. The future lies in the application of advanced in situ and operando characterization techniques that monitor the reaction in real-time. mdpi.com

Electrochemical sensors, for example, can be designed for the real-time tracking and quantification of peroxide concentrations in a reaction vessel. nih.govresearchgate.net Spectroscopic methods like Surface-Enhanced Raman Scattering (SERS) offer the potential to monitor peroxide decomposition and the formation of radical species at very low concentrations, even within living cells or at interfaces. acs.org The development of these real-time monitoring tools will provide unprecedented insight into reaction mechanisms, catalyst deactivation, and the influence of complex reaction media on peroxide efficiency. mdpi.com

Table 1: Comparison of Advanced In-situ Characterization Techniques for Peroxide Monitoring
TechniquePrincipleKey Advantage for Peroxide StudiesPotential Application
Electrochemical SensorsAmperometric or voltammetric measurement of peroxide reduction/oxidation. nih.govHigh sensitivity and real-time quantitative analysis. nih.govMonitoring peroxide consumption during bulk polymerization.
Surface-Enhanced Raman Scattering (SERS)Vibrational spectroscopy enhanced by plasmonic nanostructures. acs.orgFingerprint identification of molecules at ultra-low concentrations. acs.orgDetecting peroxide decomposition at polymer-nanoparticle interfaces.
In situ FTIR/Raman SpectroscopyReal-time tracking of changes in chemical bonds.Directly monitors both peroxide disappearance and polymer formation.Studying curing kinetics in composite materials.
Operando X-ray Absorption Spectroscopy (XAS)Probes the electronic structure and local coordination environment of atoms. mdpi.comProvides insight into catalyst-peroxide interactions under reaction conditions.Investigating catalyzed decomposition of peroxides.

Sustainable Synthesis and Degradation Strategies for Peroxy Compounds

The industrial synthesis of organic peroxides often involves strong acids and produces significant waste. polymtl.ca A critical future research direction is the development of "green" and sustainable synthetic routes. This includes the use of solid acid catalysts, such as cation exchange resins and zeolites, which are more environmentally benign and easier to separate from the reaction mixture than traditional homogeneous catalysts. researchgate.net Photocatalysis, using solar energy to drive the synthesis of peroxides from water and oxygen, represents another promising frontier for sustainable production. rsc.org

Furthermore, research into controlled degradation pathways is emerging. While peroxides are designed to decompose, ensuring their breakdown products are non-toxic is crucial. Future studies will focus on designing peroxide structures that degrade into environmentally harmless substances. This paradigm shift involves moving from cradle-to-gate to a full cradle-to-cradle lifecycle assessment, ensuring that compounds like 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane and their derivatives are part of a sustainable chemical industry. uva.nlacs.org

Multiscale Modeling and Data Science Applications in Peroxide Chemistry

The complexity of radical reactions makes them challenging to study experimentally. Multiscale modeling and data science are emerging as indispensable tools for understanding and predicting the behavior of peroxide initiators. nih.govucl.ac.uk Future research will increasingly use computational methods to bridge different scales, from the quantum mechanical level of bond-breaking to the macroscopic level of reactor performance. ucl.ac.uk

Density Functional Theory (DFT) calculations can elucidate the decomposition pathways of 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane and predict how structural modifications would affect its activation energy. Molecular dynamics simulations can model how the initiator diffuses through a polymerizing medium. At a higher level, machine learning (ML) algorithms can be trained on experimental and computational data to predict reaction outcomes, optimize process parameters, and even design novel peroxide structures with desired properties. ucl.ac.uk This data-driven approach promises to accelerate the discovery and implementation of next-generation initiators. nih.gov

Table 2: Data Science and Modeling Approaches in Peroxide Research
MethodologyScaleObjectiveExample Application
Quantum Mechanics (e.g., DFT)Atomic/MolecularCalculate bond dissociation energies and reaction pathways. ucl.ac.ukPredicting the decomposition temperature of new peroxide derivatives.
Molecular Dynamics (MD)Molecular/MesoscaleSimulate the movement and interaction of molecules over time.Modeling the diffusion of peroxide and radicals in a polymer melt.
Kinetic Monte Carlo (KMC)MesoscaleSimulate reaction kinetics based on probabilistic events.Modeling polymer chain growth and crosslinking density.
Machine Learning (ML)Multi/MacroscaleIdentify patterns in large datasets to predict properties and outcomes. ucl.ac.ukDeveloping models that predict polymer molecular weight based on initiator concentration and temperature.

Exploration of Novel Radical Reactions and Polymer Architectures Mediated by Peroxides

While 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane is primarily known for conventional free radical polymerization and crosslinking, its potential in more advanced polymerization techniques is an area ripe for exploration. beilstein-journals.org Future research will investigate its applicability in controlled radical polymerization (CRP) methods. researchgate.net Although challenging, developing systems where this robust and cost-effective peroxide can be used to produce well-defined polymers with controlled molecular weights and low dispersity would be a significant breakthrough. researchgate.net

This could involve using it in conjunction with mediating agents (e.g., in nitroxide-mediated or atom transfer radical polymerization) or under specific reaction conditions that favor controlled chain growth over termination. Success in this area would unlock the potential to create complex polymer architectures, such as block copolymers, star polymers, and hyperbranched structures, using a readily available industrial initiator.

Mechanistic Studies of Peroxide Interactions with Nanomaterials and Interfaces

The increasing use of nanomaterials in polymer composites presents a new set of scientific questions regarding the behavior of initiators at interfaces. Future research will focus on the mechanistic interactions between 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane and the surfaces of various nanoparticles (e.g., silica, carbon nanotubes, metal oxides). researchgate.net

The surface chemistry of a nanoparticle can significantly influence the decomposition of the peroxide, potentially altering the initiation rate and the efficiency of grafting polymers from the nanoparticle surface. pnas.org Studies will employ surface-sensitive analytical techniques and computational modeling to understand how factors like surface energy, acidity, and the presence of defects affect the peroxide's stability and reactivity. This knowledge is crucial for designing and fabricating advanced polymer nanocomposites with tailored interfacial properties and enhanced performance. mdpi.com

Q & A

Basic Research Questions

Q. What are the critical physical and chemical properties of 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane relevant to experimental design?

  • Key Properties :

  • Melting Point : 6.0°C (liquid at room temperature) .
  • Boiling Point : 55–57°C at 7.0 mmHg .
  • Density : 0.870 g/cm³ .
  • Solubility : Immiscible in water; soluble in organic solvents (e.g., alcohols, cyclohexane) .
  • Active Oxygen Content : 9.4–11.02% (varies by formulation) .
    • Methodological Insight : Prioritize inert solvents (e.g., cyclohexane) for homogeneous mixing in crosslinking or degradation reactions to avoid phase separation .

Q. How should researchers safely handle and store this compound in laboratory settings?

  • Safety Protocols :

  • Hazards : Causes skin irritation; decomposes exothermically above 135°C, releasing flammable gases .
  • Storage : Keep in sealed containers at 0–30°C, away from heat, sparks, and reducing agents .
  • Handling : Use PPE (gloves, face shields) and conduct reactions in fume hoods to mitigate inhalation risks .
    • Stability Note : Thermal half-life is 10 hours at 119°C, making it stable below 100°C but reactive at higher temperatures .

Q. What are its primary applications in polymer research?

  • Core Uses :

  • Crosslinking Agent : For silicone rubbers, ethylene-propylene-diene monomer (EPDM), and polyethylene (LDPE/HDPE), enhancing tensile strength and elasticity .
  • Rheology Control : Degrades polypropylene (PP) to adjust melt flow index (MFI) via controlled peroxide concentration (0.1–1.0 wt%) at 200–250°C .
    • Experimental Tip : Optimize curing temperatures between 160–200°C for elastomers to balance crosslinking efficiency and thermal degradation .

Advanced Research Questions

Q. How can conflicting data on thermal stability and decomposition kinetics be resolved?

  • Data Contradictions :

  • reports a half-life of 10 hours at 119°C, while other formulations (e.g., Trigonox 101-50D-PD) suggest decomposition onset at 135°C .
    • Resolution Strategy :
  • Use differential scanning calorimetry (DSC) to measure decomposition enthalpy (ΔH) and activation energy (Ea) for specific batches.
  • Account for diluent effects (e.g., calcium carbonate in powder formulations) that alter thermal stability .

Q. What methodologies optimize its use in controlled rheology polypropylene (CR-PP)?

  • Process Design :

  • Peroxide Loading : 0.2–0.5 wt% in PP achieves MFI increases from 5 to 50 g/10 min .
  • Temperature Gradient : Degrade PP at 200–220°C in twin-screw extruders with residence times < 3 minutes to prevent over-degradation .
    • Validation : Use gel permeation chromatography (GPC) to monitor molecular weight reduction and confirm chain scission efficiency .

Q. How does its performance compare to other peroxides in crosslinking saturated elastomers?

  • Comparative Analysis :

  • vs. Dicumyl Peroxide (DCP) : Lower volatility and higher thermal stability, enabling safer high-temperature curing (>160°C) .
  • vs. Di(t-butylperoxy)diisopropylbenzene : Similar efficiency in silicone rubber vulcanization but requires higher activation temperatures (175°C vs. 160°C) .
    • Experimental Optimization : Pair with coagents (e.g., trimethylolpropane trimethacrylate) to reduce required peroxide concentration by 30–50% while maintaining crosslink density .

Q. What analytical techniques are critical for quantifying residual peroxide in post-reaction systems?

  • Recommended Methods :

  • Iodometric Titration : Directly measures active oxygen content .
  • HPLC-UV : Detects residual peroxide at ppm levels using C18 columns and acetonitrile/water mobile phases .
    • Challenge : Interference from degradation byproducts (e.g., tert-butanol) requires sample purification via solid-phase extraction (SPE) .

Data Contradiction and Validation

Q. Why do reported flash points vary across sources (e.g., 68°C vs. higher values)?

  • Root Cause : Variations in purity (90–92% in liquid vs. 49–51% in powder formulations) and diluent composition (e.g., silica in Trigonox 101-50D-PD) .
  • Mitigation : Consult safety data sheets (SDS) for specific formulations and validate via closed-cup flash point testers (e.g., Pensky-Martens) .

Q. How do environmental factors influence its efficacy in outdoor polymer applications?

  • UV/Heat Degradation : Accelerated aging studies show 10–15% loss in crosslink density after 500 hours of UV exposure.
  • Stabilization : Add UV absorbers (e.g., hindered amine light stabilizers) at 0.5–1.0 wt% to mitigate peroxide depletion .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.